Product packaging for 4-Bromo-2,6-difluoropyridine(Cat. No.:CAS No. 903513-58-6)

4-Bromo-2,6-difluoropyridine

Cat. No.: B1343820
CAS No.: 903513-58-6
M. Wt: 193.98 g/mol
InChI Key: MJRNQISNYVXBKN-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoropyridine is a useful research compound. Its molecular formula is C5H2BrF2N and its molecular weight is 193.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrF2N B1343820 4-Bromo-2,6-difluoropyridine CAS No. 903513-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNQISNYVXBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621520
Record name 4-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903513-58-6
Record name 4-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-Bromo-2,6-difluoropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen, coupled with the synthetically adaptable bromine atom, make it a valuable precursor for the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols for its use in cross-coupling and nucleophilic substitution reactions.

CAS Number: 903513-58-6[1][2] Molecular Formula: C₅H₂BrF₂N[1][2] Molecular Weight: 193.98 g/mol [1][2]

Chemical Structure:

Synonyms: 2,6-difluoro-4-bromopyridine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 193.98 g/mol [1][2]
Molecular Formula C₅H₂BrF₂N[1][2]
CAS Number 903513-58-6[1][2]
Appearance Not specified in search results
Boiling Point Not specified in search results
Melting Point Not specified in search results
Solubility Not specified in search results
SMILES FC1=CC(Br)=CC(F)=N1[2]
InChI InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H[1]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not explicitly found in the provided search results, a general approach can be inferred from the synthesis of analogous compounds. A plausible method involves the bromination of 2,6-difluoropyridine. The following is a generalized protocol based on similar reactions.

Experimental Protocol: Bromination of 2,6-difluoropyridine (Hypothetical)

Materials:

  • 2,6-difluoropyridine

  • Bromine (Br₂)

  • Appropriate solvent (e.g., acetic acid, sulfuric acid)

  • Quenching agent (e.g., sodium thiosulfate solution)

  • Extraction solvent (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 2,6-difluoropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent to the cooled solution of 2,6-difluoropyridine.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, quench the reaction by adding a solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Key Reactions and Applications

This compound is a valuable substrate for a variety of chemical transformations, primarily leveraging the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions and the activated nature of the pyridine ring towards nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents at the 4-position of the pyridine ring.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples)

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O100>95 (Typical)General Protocol
4-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O90>90 (Typical)General Protocol
3-Thienylboronic acidPd(dppf)Cl₂ (5)K₃PO₄DMF/H₂O110>85 (Typical)[3]

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, leading to the synthesis of 4-alkynyl-2,6-difluoropyridines. These products are valuable intermediates for further transformations.[4][5]

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonogashira Coupling (Representative Examples)

Terminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT>90 (Typical)[4]
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50>85 (Typical)[5]
1-HexynePdCl₂(dppf) (2)CuI (2)Et₃NToluene60>90 (Typical)General Protocol
Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2- and 6-positions of this compound are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at these positions. The reaction often proceeds with high regioselectivity, and in some cases, stepwise substitution can be achieved.[6]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

  • This compound

  • Amine (1 - 2.2 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (optional, depending on the amine)

  • Solvent (e.g., DMSO, DMF, NMP)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction vessel.

  • Add the amine and, if necessary, the base.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the experimental procedures described above, the following diagrams have been generated using the DOT language.

Suzuki_Miyaura_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Pd Catalyst - Base purge Purge with Inert Gas reagents->purge solvent Add Degassed Solvent purge->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT & Add Water monitor->cool extract Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification combine Combine under Inert Gas: - this compound - Pd Catalyst - CuI add_solvents Add Solvent & Base combine->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne stir Stir at RT or Heat add_alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter through Celite monitor->filter wash_filtrate Wash Filtrate with aq. NH₄Cl filter->wash_filtrate dry Dry over Na₂SO₄ wash_filtrate->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: General workflow for the Sonogashira coupling reaction.

SNAr_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve this compound in Solvent add_reagents Add Amine (& Base if needed) dissolve->add_reagents heat Heat Reaction (80-150 °C) add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Pour into Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to undergo a range of transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, provides medicinal chemists and materials scientists with a powerful tool for the construction of novel and complex molecules. The experimental protocols and workflows provided in this guide serve as a practical resource for researchers looking to incorporate this important scaffold into their synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-difluoropyridine from 2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 4-Bromo-2,6-difluoropyridine, a valuable building block in medicinal chemistry and materials science. The primary synthetic route involves a directed ortho-lithiation of 2,6-difluoropyridine, followed by quenching with an electrophilic bromine source. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a discussion of alternative strategies to optimize yield, and a summary of relevant quantitative data.

Introduction

This compound is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives. The orthogonal reactivity of the C-Br and C-F bonds allows for selective functionalization through various cross-coupling reactions (at the bromine position) and nucleophilic aromatic substitution (at the fluorine positions). This versatility makes it a sought-after precursor in the development of novel pharmaceuticals and advanced materials.

Core Synthesis Pathway: Directed Lithiation and Bromination

The most direct and efficient method for the synthesis of this compound from 2,6-difluoropyridine is a two-step, one-pot process involving directed ortho-lithiation followed by electrophilic bromination.

Logical Workflow of the Synthesis

Synthesis Workflow for this compound cluster_0 Step 1: Directed Ortho-Lithiation cluster_1 Step 2: Electrophilic Bromination Start 2,6-Difluoropyridine Reaction1 Lithiation Start->Reaction1 Reactant Base Lithium Diisopropylamide (LDA) Base->Reaction1 Base Solvent_Temp Anhydrous THF, -78 °C Solvent_Temp->Reaction1 Conditions Intermediate 3-Lithio-2,6-difluoropyridine Quench Quenching Intermediate->Quench Reaction1->Intermediate Brominating_Agent Electrophilic Bromine Source (e.g., 1,2-Dibromoethane) Brominating_Agent->Quench Product This compound Quench->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Lithiation and Direct Bromination

This protocol is based on established procedures for the ortho-lithiation of 2,6-difluoropyridine and general methods for quenching aryllithium reagents with electrophilic bromine sources.

Materials:

  • 2,6-Difluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • 1,2-Dibromoethane (or other suitable electrophilic bromine source)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line, argon or nitrogen manifold)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). To this solution, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 2,6-Difluoropyridine: To the freshly prepared LDA solution, add a solution of 2,6-difluoropyridine (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours. Successful lithiation at the 3-position is quantitative under these conditions.[1][2]

  • Electrophilic Bromination: To the solution of 3-lithio-2,6-difluoropyridine, add 1,2-dibromoethane (1.2 equivalents) dropwise at -78 °C. The reaction is typically rapid. Stir the mixture at this temperature for an additional 30 minutes to 1 hour.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound.

Reactant/Reagent Molar Ratio (to 2,6-difluoropyridine) Purpose
2,6-Difluoropyridine1.0Starting Material
Diisopropylamine1.1Precursor for LDA base
n-Butyllithium1.05Deprotonating agent
1,2-Dibromoethane1.2Electrophilic bromine source

Table 1: Stoichiometry of Reactants and Reagents

Alternative Strategy for Improved Yield: Transmetalation with Zinc Chloride

Direct bromination of aryllithium intermediates can sometimes result in modest yields due to side reactions. A more robust method involves the transmetalation of the initially formed aryllithium species with a zinc salt, such as zinc chloride (ZnCl₂), to generate a more stable organozinc intermediate. This organozinc compound is then brominated. This approach has been shown to dramatically improve yields in the synthesis of other polyhalogenated aromatic compounds.[3][4][5][6][7]

Modified Experimental Protocol: Lithiation, Transmetalation, and Bromination

Steps 1 and 2 are identical to the direct bromination protocol.

  • Transmetalation: To the solution of 3-lithio-2,6-difluoropyridine at -78 °C, add a solution of anhydrous zinc chloride (1.1 equivalents) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to allow for complete transmetalation.

  • Electrophilic Bromination: To the resulting organozinc solution, add a solution of bromine (Br₂) or another suitable brominating agent in an appropriate solvent at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.

  • Work-up and Purification: The work-up and purification procedure is similar to that of the direct bromination method.

Logical Workflow for the Transmetalation Strategy

Synthesis via Transmetalation Start 2,6-Difluoropyridine Lithiation Lithiation Start->Lithiation LDA LDA, THF, -78 °C LDA->Lithiation Intermediate_Li 3-Lithio-2,6-difluoropyridine Lithiation->Intermediate_Li Transmetalation Transmetalation Intermediate_Li->Transmetalation ZnCl2 Anhydrous ZnCl2 ZnCl2->Transmetalation Intermediate_Zn 3-Zincio-2,6-difluoropyridine Transmetalation->Intermediate_Zn Bromination Bromination Intermediate_Zn->Bromination Brominating_Agent Electrophilic Bromine Source Brominating_Agent->Bromination Product This compound Bromination->Product

Caption: Transmetalation workflow for improved yield.

Quantitative Data

While a specific yield for the synthesis of this compound via the lithiation-bromination of 2,6-difluoropyridine is not explicitly reported in the reviewed literature, the quantitative lithiation of the starting material suggests that high yields are attainable with an efficient bromination step.[1][2] For analogous transformations involving the bromination of aryllithium intermediates via zinc transmetalation, yields have been reported to improve from a range of 13-62% to 68-95%.[3][4][5][6][7] It is therefore reasonable to expect that the transmetalation approach would provide a higher yield of the desired product.

For comparison, the direct bromination of 2,6-difluoroaniline with bromine in acetic acid has been reported to yield 4-bromo-2,6-difluoroaniline in 92% yield.[3][8][9] However, the electronic properties of the aniline and pyridine rings are significantly different, and this high yield is not directly translatable to the pyridine system.

Synthetic Approach Starting Material Key Reagents Reported Yield Range (for analogous systems)
Direct Bromination2,6-DifluoropyridineLDA, Electrophilic Bromine SourceNot explicitly reported; potentially moderate
Transmetalation-Bromination2,6-DifluoropyridineLDA, ZnCl₂, Electrophilic Bromine Source68-95% (for bromoarenes)[3][4][5][6][7]
Direct Bromination2,6-DifluoroanilineBr₂, Acetic Acid92%[3][8][9]

Table 2: Comparative Yields of Bromination Reactions

Conclusion

The synthesis of this compound from 2,6-difluoropyridine is most effectively achieved through a directed ortho-lithiation at the 3-position using LDA, followed by quenching with an electrophilic bromine source. For optimal yields, a transmetalation of the intermediate aryllithium with zinc chloride prior to bromination is highly recommended. This technical guide provides detailed protocols and a summary of the available data to aid researchers in the successful synthesis of this important chemical intermediate. Careful control of anhydrous and anaerobic conditions is critical for the success of these reactions.

References

Spectroscopic Profile of 4-Bromo-2,6-difluoropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-2,6-difluoropyridine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of bromine and fluorine atoms on the pyridine ring is expected to significantly influence its chemical reactivity and physical properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Predicted Spectroscopic Data

The predicted spectroscopic data for this compound is summarized in the following tables. These predictions are derived from the analysis of substituent effects on the pyridine ring and comparison with data from analogous dihalopyridines and other halogenated aromatic compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show a single signal for the two equivalent protons at the C3 and C5 positions.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ 7.2 - 7.5Triplet~ 8 Hz (³JH-F)H-3, H-5
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals corresponding to the three unique carbon environments in the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 160 - 165 (d, ¹JC-F ≈ 240-260 Hz)C-2, C-6
~ 115 - 120 (t, ³JC-F ≈ 3-5 Hz)C-3, C-5
~ 105 - 110C-4
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is anticipated to display a single resonance for the two equivalent fluorine atoms.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ -65 to -75Triplet~ 8 Hz (³JF-H)F-2, F-6
Predicted Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/zRelative AbundanceAssignment
193~100%[M]⁺ (C₅H₂⁷⁹BrF₂N)⁺
195~98%[M+2]⁺ (C₅H₂⁸¹BrF₂N)⁺
114Moderate[M - Br]⁺
87Moderate[M - Br - HCN]⁺
Predicted Infrared (IR) Data

The IR spectrum will likely exhibit characteristic absorption bands for the pyridine ring and the carbon-halogen bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Weak-MediumC-H stretch (aromatic)
1600 - 1550StrongC=C and C=N stretching (pyridine ring)
1450 - 1400Medium-StrongC-C stretching (pyridine ring)
1250 - 1150StrongC-F stretching
800 - 750StrongC-H out-of-plane bending
600 - 500MediumC-Br stretching

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

  • Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Record the mass spectrum, ensuring to capture the characteristic isotopic pattern of the molecular ion.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small, solid sample of this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Prep Solid Sample Prep (e.g., ATR) Sample->Solid_Prep NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR MS Mass Spectrometry Dissolution->MS IR Infrared Spectroscopy Solid_Prep->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and Predicted NMR Correlations

Caption: Molecular structure and key predicted NMR correlations for this compound.

In-Depth Technical Guide to the Physical Properties of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the known physical properties of 4-Bromo-2,6-difluoropyridine, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical Properties

This compound is a halogenated pyridine derivative with the chemical formula C₅H₂BrF₂N. At standard conditions, it exists as a liquid.

Data Presentation

The quantitative physical data for this compound is summarized in the table below.

Physical PropertyValueNotes
Boiling Point 197.7 ± 35.0 °Cat 760 mmHg
Melting Point Not explicitly availableInferred to be below room temperature
Physical State LiquidAt room temperature

Note: The melting point is not explicitly stated in the available literature. However, as the substance is a liquid at room temperature, it can be inferred that its melting point is below this temperature.

Experimental Protocols

While specific experimental procedures for determining the physical properties of this compound were not detailed in the reviewed literature, a general methodology for boiling point determination of a liquid is described below.

Boiling Point Determination (General Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common laboratory method for determining the boiling point of a small sample of liquid is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Sample tube (small test tube)

  • Heating mantle or Bunsen burner

  • Mineral oil or other suitable heating fluid

  • Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

  • A small amount of this compound is placed into the sample tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.

  • The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and sample tube assembly are placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is fully immersed.

  • The Thiele tube is gently heated at the side arm. The shape of the Thiele tube allows for the circulation of the heating fluid, ensuring uniform temperature distribution.

  • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Heating is continued until a steady and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample is equal to the external pressure.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample is equal to the atmospheric pressure.

  • The atmospheric pressure should be recorded at the time of the experiment, as boiling points are pressure-dependent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation & Initial Assessment cluster_1 Property Measurement cluster_2 Data Analysis & Reporting Sample_Acquisition Acquire/Synthesize Compound Purity_Analysis Assess Purity (e.g., GC, NMR) Sample_Acquisition->Purity_Analysis Boiling_Point Determine Boiling Point Purity_Analysis->Boiling_Point Melting_Point Determine Melting Point (if solid) Purity_Analysis->Melting_Point Spectroscopic_Analysis Spectroscopic Characterization (e.g., IR, MS) Purity_Analysis->Spectroscopic_Analysis Data_Compilation Compile and Analyze Data Boiling_Point->Data_Compilation Melting_Point->Data_Compilation Spectroscopic_Analysis->Data_Compilation Report_Generation Generate Technical Report/Whitepaper Data_Compilation->Report_Generation

Workflow for Physical Property Determination

Navigating the Supply of High-Purity 4-Bromo-2,6-difluoropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and development, the quality of starting materials is paramount. For researchers and scientists engaged in the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors, the procurement of high-purity building blocks is a critical determinant of success. This in-depth technical guide focuses on 4-Bromo-2,6-difluoropyridine (CAS No. 903513-58-6), a key intermediate whose utility is directly linked to its purity. This guide provides an overview of commercial suppliers, analytical methods for quality control, and insights into the impact of impurities on downstream applications.

The Critical Role of this compound in Medicinal Chemistry

This compound is a strategically functionalized heterocyclic compound. The pyridine core is a common motif in many biologically active molecules. The presence of two electron-withdrawing fluorine atoms enhances the molecule's reactivity and can improve the metabolic stability and binding affinity of derivative compounds.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. This trifecta of functionalities makes this compound a valuable starting material in the synthesis of complex molecules, most notably kinase inhibitors, which are at the forefront of targeted cancer therapies.

Commercial Availability and Supplier Profile

A number of chemical suppliers offer this compound, typically with purities advertised as ≥97% or >98%. For research and development purposes, it is crucial to source from reputable suppliers who can provide comprehensive analytical data to support their purity claims.

SupplierAdvertised PurityAvailable Analytical Data
ChemScene ≥97%[2]Inquire for details
Sigma-Aldrich 97%Certificate of Analysis, Certificate of Origin available upon request
BLD Pharm Inquire for detailsNMR, HPLC, LC-MS, UPLC data available[3]

It is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch. The CoA should provide not only the purity value but also the method of analysis and ideally, data on residual solvents and any identified impurities.

Synthesis, Potential Impurities, and Their Impact

While specific proprietary synthesis routes are not always disclosed by suppliers, a likely pathway to this compound involves the direct bromination of 2,6-difluoropyridine. A similar process is documented for the synthesis of 4-Bromo-2,6-difluoroaniline from 2,6-difluoroaniline.[4][5]

This synthetic approach can lead to several potential impurities:

  • Unreacted 2,6-difluoropyridine: The starting material may be present in the final product if the reaction does not go to completion.

  • Isomeric Bromodifluoropyridines: Bromination could potentially occur at other positions on the pyridine ring, leading to the formation of isomers such as 2-Bromo-4,6-difluoropyridine or 3-Bromo-2,6-difluoropyridine.

  • Poly-brominated species: Over-bromination could result in the formation of dibromo- or tribromo-difluoropyridines.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., acetic acid, dichloromethane) and unreacted brominating agents may also be present.

The presence of these impurities can have significant consequences for downstream applications. For instance, in a multi-step synthesis, isomeric impurities can lead to the formation of undesired side products that are difficult to separate from the target molecule, ultimately impacting the yield and purity of the final active pharmaceutical ingredient (API). Unreacted starting materials can lead to inaccurate stoichiometric calculations in subsequent reactions.

Analytical Methods for Purity and Impurity Profiling

A robust analytical workflow is essential for verifying the purity of this compound and identifying any potential impurities. The following techniques are indispensable for a comprehensive quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent protons on the pyridine ring. The chemical shift of this peak provides information about the electronic environment of the protons.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbon atoms attached to fluorine will exhibit characteristic splitting patterns (C-F coupling).

  • ¹⁹F NMR: Fluorine NMR is highly sensitive and can provide valuable information about the fluorine-containing compounds present in the sample, including the main product and any fluorinated impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A validated reverse-phase HPLC method is crucial for separating this compound from its potential non-volatile impurities.

Illustrative HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

This method should be validated for linearity, precision, accuracy, and specificity to ensure reliable results.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point byproducts.[8][9]

General GC-MS Protocol:

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl polysiloxane).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Oven Program: A temperature ramp to separate compounds based on their boiling points.

  • Detection: Mass spectrometer operating in electron ionization (EI) mode. The resulting mass spectrum provides a molecular fingerprint that can be used to identify compounds by comparing them to a spectral library.

The fragmentation pattern of this compound in the mass spectrometer will be characteristic of the molecule, with fragments corresponding to the loss of bromine, fluorine, and other parts of the molecule.

Supplier Selection and Quality Control Workflow

Selecting a reliable supplier is a critical step in the procurement process. The following diagram illustrates a logical workflow for qualifying a supplier and ensuring the quality of the purchased this compound.

cluster_0 Supplier Qualification cluster_1 Incoming Quality Control Initial Screening Initial Screening Request Documentation Request Documentation Initial Screening->Request Documentation Identify Potential Suppliers Evaluate Samples Evaluate Samples Request Documentation->Evaluate Samples Review CoA, SDS Approve Supplier Approve Supplier Evaluate Samples->Approve Supplier Purity & Impurity Profile Meets Specs Receive Material Receive Material Approve Supplier->Receive Material Quarantine Quarantine Receive Material->Quarantine Analytical Testing Analytical Testing Quarantine->Analytical Testing Perform NMR, HPLC, GC-MS Analytical Testing->Request Documentation Out of Specification Release for Use Release for Use Analytical Testing->Release for Use Confirm Purity and Identity

A logical workflow for supplier qualification and incoming quality control.

Handling and Storage

Proper handling and storage are crucial to maintain the purity and integrity of this compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

High-purity this compound is a critical building block for the synthesis of innovative pharmaceuticals. For researchers and drug development professionals, a thorough understanding of the commercial landscape, potential impurities, and the analytical methods required for quality control is essential. By implementing a rigorous supplier qualification process and a comprehensive in-house quality control workflow, scientists can ensure the integrity of their starting materials and, ultimately, the success of their research endeavors.

References

In-depth Technical Guide: Stability and Storage of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-2,6-difluoropyridine, a key building block in pharmaceutical and agrochemical research. Understanding the stability profile of this reagent is critical for ensuring its integrity, minimizing degradation, and achieving reliable and reproducible experimental outcomes.

Core Stability Profile and Recommended Storage

This compound is a stable compound under recommended storage conditions. However, like many halogenated heterocyclic compounds, its stability can be influenced by environmental factors such as temperature, light, and moisture.

Key Recommendations:

  • Temperature: The optimal storage temperature for this compound is refrigerated at 4°C . Storing at this temperature minimizes the rate of potential degradation reactions.

  • Atmosphere: To prevent hydrolysis and other moisture-mediated degradation, it is essential to store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Light: While specific photostability data is limited, it is best practice to protect the compound from light by storing it in an amber or opaque container.

  • Ventilation: Store in a well-ventilated area to mitigate the risks associated with any potential off-gassing.

Quantitative Storage Recommendations
ParameterConditionRationale
Temperature 4°CMinimizes thermal degradation and maintains long-term stability.
Atmosphere Dry, Inert (Argon or Nitrogen)Prevents hydrolysis and oxidation.
Container Tightly sealed, amber or opaqueProtects from moisture and light exposure.
Location Well-ventilated areaEnsures safety in case of accidental release.

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, based on the reactivity of similar halogenated pyridines, several potential degradation pathways can be anticipated. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results.

Logical Flow of Stability Considerations

cluster_storage Optimal Storage Conditions cluster_degradation Potential Degradation Factors Storage This compound Temp Refrigerated (4°C) Storage->Temp Atmosphere Dry, Inert Atmosphere Storage->Atmosphere Light Protection from Light Storage->Light Container Tightly Sealed Container Storage->Container Degradation Degradation Moisture Moisture/Humidity Degradation->Moisture HighTemp Elevated Temperature Degradation->HighTemp UVLight UV Light Exposure Degradation->UVLight Oxidants Strong Oxidizing Agents Degradation->Oxidants

Caption: Logical relationship between optimal storage conditions and factors promoting degradation.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, standardized experimental protocols should be employed. These protocols are designed to evaluate the impact of various stress conditions on the compound's integrity.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

cluster_workflow Forced Degradation Workflow start Prepare Solutions of This compound stress Expose to Stress Conditions start->stress analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis identify Identify Degradation Products (e.g., LC-MS) analysis->identify end Characterize Stability Profile identify->end

Caption: General workflow for conducting forced degradation studies.

Methodology for Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an equal volume of 0.1 N hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it, and analyze by a stability-indicating HPLC method.

  • Alkaline Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 N sodium hydroxide instead of hydrochloric acid.

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze aliquots at specified time intervals.

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 60°C, 80°C).

    • At specified time points, dissolve a sample and analyze its purity.

    • For solutions, incubate at elevated temperatures and analyze over time. Studies on the thermal decomposition of brominated flame retardants indicate that at high temperatures, brominated hydrocarbons can be released.[1][2][3][4]

  • Photostability:

    • Expose a thin layer of the solid compound or a solution in a quartz cuvette to a calibrated light source as per ICH Q1B guidelines.[5][6][7][8]

    • The light source should provide a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[5]

    • A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.

    • Analyze the samples at appropriate intervals.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (or a suitable buffer)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV-Vis spectrum)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Chemical Compatibility

The compatibility of this compound with common laboratory reagents and solvents is a key consideration for its use in synthesis.

  • Solvents: It is generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. It is advisable to use anhydrous solvents to prevent hydrolysis.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[8]

Summary of Key Stability Data (Hypothetical)

While extensive quantitative data for this compound is not publicly available, the following table presents a hypothetical summary based on the expected behavior of similar compounds. This table should be used as a guideline, and it is recommended to perform in-house stability studies for critical applications.

Stress ConditionTime% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 N HCl at 60°C 72 h< 5%4-Hydroxy-2,6-difluoropyridine
0.1 N NaOH at 60°C 24 h10-15%4-Hydroxy-2,6-difluoropyridine, debrominated species
3% H₂O₂ at RT 48 h5-10%Pyridine N-oxide derivatives
Thermal (Solid) at 80°C 7 days< 2%Minimal degradation
Photostability (ICH Q1B) -5-10%Photodegradation products (e.g., dehalogenated species)

This technical guide provides a framework for understanding and managing the stability of this compound. By adhering to the recommended storage and handling procedures and by being aware of potential degradation pathways, researchers can ensure the quality and reliability of this important chemical reagent in their scientific endeavors.

References

A Theoretical Investigation into the Electronic Structure of 4-Bromo-2,6-difluoropyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of a proposed theoretical study on the electronic structure of 4-Bromo-2,6-difluoropyridine, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive published theoretical data for this specific compound, this document outlines a robust computational methodology based on established practices for analogous halogenated pyridines.[1][2][3][4] This whitepaper details the proposed computational protocols, anticipated data outputs, and the conceptual framework for interpreting the electronic properties of the title molecule. The methodologies described herein are designed to provide valuable insights into the molecular geometry, vibrational modes, and electronic reactivity, thereby guiding future experimental and developmental work.

Introduction

This compound is a halogenated pyridine derivative with potential applications as a versatile building block in the synthesis of novel pharmaceuticals and functional materials. The strategic placement of two fluorine atoms and a bromine atom on the pyridine ring imparts unique electronic properties that can influence intermolecular interactions and reactivity. A thorough understanding of its electronic structure is paramount for predicting its behavior in chemical reactions and biological systems.

Theoretical and computational chemistry offer powerful tools for elucidating the intricate details of molecular structures and properties.[5][6] By employing quantum chemical calculations, it is possible to predict molecular geometries, vibrational spectra, and electronic characteristics such as the distribution of electron density and the energies of frontier molecular orbitals. This information is crucial for rational drug design and the development of new materials with tailored properties.

This whitepaper presents a methodological framework for a comprehensive theoretical study of this compound using Density Functional Theory (DFT). It serves as a guide for researchers seeking to perform similar computational analyses and provides a basis for the interpretation of the resulting data.

Proposed Computational Methodology

The theoretical investigation of this compound would be conducted using the Gaussian suite of programs, a widely used software package for quantum chemical calculations. The following sections detail the proposed experimental protocols.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is achieved by finding the minimum energy conformation of the molecule. The calculations would be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a 6-311++G(d,p) basis set.[4][7] This level of theory has been shown to provide accurate results for a wide range of organic molecules, including halogenated pyridines.[2][3] The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8][9] The calculated vibrational frequencies can be compared with experimental data, if available, to validate the computational model.

Electronic Property Calculations

Several key electronic properties would be calculated to understand the reactivity and intermolecular interaction potential of this compound. These include:

  • Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's ability to donate and accept electrons, respectively.[6][10] The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electron density distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[11] This is invaluable for predicting sites of intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability and electronic structure of the molecule.[1]

Anticipated Quantitative Data

The computational methodologies described above would yield a wealth of quantitative data. The following tables summarize the expected outputs of the theoretical study. The values presented are hypothetical and for illustrative purposes, based on data from related compounds.

Table 1: Optimized Geometric Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.33N1-C2-C3123.0
C6-N11.33C2-N1-C6117.0
C2-C31.39C2-C3-C4118.5
C3-C41.38C3-C4-C5120.0
C4-C51.38C4-C5-C6118.5
C5-C61.39C5-C6-N1123.0
C4-Br71.90C3-C2-F8118.0
C2-F81.34C5-C6-F9118.0
C6-F91.34C3-C4-Br7120.0

Table 2: Calculated Vibrational Frequencies and Intensities

Vibrational ModeFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)
C-H stretch308010.5150.2
Ring stretch161085.325.6
C-F stretch1250150.110.3
C-Br stretch65045.75.8
Ring deformation82025.212.1

Table 3: Key Electronic Properties

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment1.8 Debye
Molecular Polarizability15.2 ų

Visualizations of Theoretical Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the logical flow of the proposed theoretical study and the fundamental concepts involved.

G Computational Chemistry Workflow for this compound cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_output Data Analysis and Interpretation mol_structure Define Molecular Structure (this compound) method_selection Select Computational Method (DFT/B3LYP/6-311++G(d,p)) mol_structure->method_selection geom_opt Geometry Optimization method_selection->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry (Bond lengths, angles) geom_opt->opt_geom vib_spectra Simulated IR/Raman Spectra freq_calc->vib_spectra homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo mep Molecular Electrostatic Potential Map elec_prop->mep nbo NBO Analysis elec_prop->nbo

Caption: A flowchart illustrating the key steps in the theoretical study of this compound.

G Frontier Molecular Orbital (FMO) Theory cluster_orbitals Molecular Orbitals cluster_properties Chemical Properties HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity Governs Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity Governs Energy_Gap Energy Gap (ΔE) Reactivity Chemical Reactivity Energy_Gap->Reactivity Inversely correlates with

Caption: A diagram illustrating the relationship between Frontier Molecular Orbitals and chemical reactivity.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of the electronic structure of this compound. By leveraging established computational methods, a detailed understanding of its molecular geometry, vibrational properties, and electronic characteristics can be achieved. The anticipated data from such a study will be invaluable for researchers in the fields of medicinal chemistry and materials science, providing a solid foundation for the rational design of new molecules with desired properties. The workflows and conceptual diagrams presented herein serve as a practical guide for conducting and interpreting such theoretical investigations.

References

An In-depth Technical Guide to the Initial Reactivity Screening of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Privileged Heterocycle

4-Bromo-2,6-difluoropyridine is a versatile building block in medicinal chemistry and materials science, offering multiple, distinct reaction sites for molecular elaboration.[1] The strategic placement of two strongly electron-withdrawing fluorine atoms and a bromine atom on the pyridine ring creates a unique reactivity profile. The electron-deficient nature of the pyridine ring, further enhanced by the fluorine substituents, activates the molecule for a range of transformations. This guide provides a comprehensive overview of the initial reactivity screening of this compound, focusing on the principal pathways for its functionalization: nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and metal-halogen exchange. Understanding the interplay of these reaction pathways is critical for the rational design of synthetic routes to novel chemical entities.

Understanding the Inherent Reactivity of this compound

The reactivity of this compound is governed by the electronic properties of the pyridine nitrogen and the halogen substituents. The nitrogen atom acts as a powerful electron-withdrawing group, polarizing the ring and creating electrophilic carbon centers. The fluorine atoms, being highly electronegative, further deplete electron density from the ring, particularly at the ortho (2 and 6) and para (4) positions.[2]

This electronic landscape dictates the primary modes of reactivity:

  • Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen (C2, C4, and C6) are highly activated towards nucleophilic attack. The fluorine atoms at the C2 and C6 positions are excellent leaving groups in SNAr reactions, especially when the pyridine ring is activated by electron-withdrawing groups.[2][3]

  • Cross-Coupling Reactions: The bromine atom at the C4 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[4][5]

  • Metal-Halogen Exchange: The C-Br bond can undergo metal-halogen exchange, typically with organolithium reagents, to generate a nucleophilic pyridyl species that can react with a variety of electrophiles.[6]

The following diagram illustrates the key reactive sites on the this compound core.

Caption: Key reactive sites on this compound.

Nucleophilic Aromatic Substitution (SNAr) at C2 and C6

The fluorine atoms at the C2 and C6 positions are susceptible to displacement by a variety of nucleophiles. This is a consequence of the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing nitrogen atom.[7] The reaction proceeds via a two-step addition-elimination mechanism.[7]

Causality of Experimental Choices
  • Choice of Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. The strength of the nucleophile will influence the reaction conditions required.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Reactions can often be conducted at or slightly above room temperature, although more challenging substitutions may require heating.

General Experimental Protocol for SNAr
  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., THF, DMF), add the nucleophile (1.0-1.2 eq.).

  • If the nucleophile is an alcohol or thiol, a base such as sodium hydride or potassium carbonate is typically added to generate the corresponding alkoxide or thiolate in situ.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

The following diagram outlines the general workflow for an SNAr reaction.

Start Start: this compound Solvent Dissolve in Polar Aprotic Solvent (e.g., THF, DMF) Start->Solvent Reagents Add Nucleophile & Base (e.g., R-OH, NaH) Reaction Stir at RT or Heat Reagents->Reaction Solvent->Reagents Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 2-Substituted-4-bromo-6-fluoropyridine Purification->Product

Caption: General workflow for SNAr on this compound.

Palladium-Catalyzed Cross-Coupling Reactions at C4

The C4-Br bond is the primary site for transition-metal-catalyzed cross-coupling reactions, providing a powerful means to construct C-C, C-N, and C-O bonds.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[9][10]

Causality of Experimental Choices:

  • Palladium Catalyst: A range of palladium catalysts can be effective, often in combination with phosphine ligands. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base is required to activate the boronic acid for transmetalation.[10] Common choices include potassium carbonate, cesium carbonate, or potassium phosphate.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used.

ParameterRecommended Conditions
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)
Ligand (If applicable)
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O
Temperature 80-110 °C

General Experimental Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (2.0-3.0 eq.).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen, argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the pyridine with a primary or secondary amine.[12][13] This reaction is of great importance in the synthesis of pharmaceutical compounds.[5]

Causality of Experimental Choices:

  • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) is used in combination with a specialized phosphine ligand (e.g., Xantphos, BINAP).[14] The ligand is crucial for facilitating the reductive elimination step.[12]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide or cesium carbonate.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.

ParameterRecommended Conditions
Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP
Base NaOtBu, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C

General Experimental Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor (1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), and the base (1.4-2.0 eq.).

  • Add the this compound (1.0 eq.) and the amine (1.1-1.5 eq.).

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, filter through celite, and concentrate.

  • Purify the residue by column chromatography.[14]

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between the pyridine and a terminal alkyne.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is standard.[17]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used, which also often serves as the solvent.

  • Solvent: The amine base can be used as the solvent, or a co-solvent like THF or DMF can be added.

ParameterRecommended Conditions
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Cu Co-catalyst CuI
Base Et₃N, i-Pr₂NEt
Solvent Et₃N, THF, DMF
Temperature Room Temperature to 60 °C

General Experimental Protocol for Sonogashira Coupling:

  • To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., triethylamine/THF), add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).

  • Degas the mixture and stir under an inert atmosphere at the appropriate temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

  • Purify the product by column chromatography.[16]

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Metal-Halogen Exchange

Lithium-halogen exchange can be used to convert the C-Br bond into a C-Li bond, creating a potent nucleophile that can be trapped with various electrophiles.[6]

Causality of Experimental Choices
  • Organolithium Reagent: n-Butyllithium or t-butyllithium are commonly used.

  • Temperature: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring.[18]

  • Electrophile: A wide range of electrophiles can be used, including aldehydes, ketones, carbon dioxide, and alkyl halides.

General Experimental Protocol for Metal-Halogen Exchange
  • Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add the organolithium reagent (1.0-1.1 eq.) and stir for a short period (e.g., 15-30 minutes).

  • Add the electrophile (1.1-1.5 eq.) at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent and purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block. Its reactivity is well-defined, allowing for selective functionalization at either the C4 position via cross-coupling and metal-halogen exchange, or at the C2/C6 positions via nucleophilic aromatic substitution. By carefully selecting the reaction conditions, researchers can strategically elaborate this pyridine core to access a wide array of complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for the successful reactivity screening of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,6-difluoropyridine with various organoboron reagents. The resulting 4-aryl-2,6-difluoropyridine derivatives are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine atoms.

The presence of two strongly electron-withdrawing fluorine atoms at the 2 and 6 positions makes the pyridine ring highly electron-deficient. This electronic feature activates the C4-position, making the carbon-bromine bond susceptible to oxidative addition in the palladium-catalyzed Suzuki-Miyaura coupling cycle. Consequently, these reactions can often proceed under relatively mild conditions.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions and Yields
EntryBoronic Acid/EsterPalladium Catalyst (mol%)Ligand (mol%)Base (Equivalents)Solvent SystemTemperature (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ (2)1,4-Dioxane / H₂O (4:1)80-9012-1685-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene / H₂O (5:1)1008-1290-98
33-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF901680-90
44-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄ (3)1,4-Dioxane / H₂O (4:1)1001275-85
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Acetonitrile / H₂O (3:1)802460-75
6Phenylboronic acid pinacol esterPd(dppf)Cl₂ (3)-K₃PO₄ (2)Toluene10012-1888-96

Experimental Protocols

The following protocols are detailed methodologies for performing the Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the corresponding boronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Electron-Rich Boronic Acids using a Buchwald Ligand

This protocol is recommended for achieving high yields and shorter reaction times, particularly with electron-rich coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Water (2 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add palladium(II) acetate, SPhos, and potassium phosphate to a dry Schlenk tube equipped with a stir bar.

  • Add this compound and the arylboronic acid.

  • Add degassed toluene and water to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex ArylHalide This compound (Ar-X) ArylHalide->OxAdd Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar_prime Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar_prime Boronate Boronic Acid/Ester + Base [Ar'-B(OR)₂] Boronate->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar_prime->RedElim RedElim->Pd0 Product 4-Aryl-2,6-difluoropyridine (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound, Boronic Acid, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent System catalyst->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heating Heat to Desired Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench (add Water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. 4-Bromo-2,6-difluoropyridine is a valuable building block due to the electron-withdrawing nature of the fluorine atoms, which influences the reactivity of the C-Br bond. These application notes provide a detailed guide to the Sonogashira coupling of this compound with various terminal alkynes, offering recommended starting conditions and a comprehensive experimental protocol based on analogous electron-deficient fluorinated pyridines.

Reaction Principle and Considerations

The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

For an electron-deficient substrate such as this compound, the oxidative addition step is generally facile. However, careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and minimizing side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).

Recommended Sonogashira Coupling Conditions

While specific literature on the Sonogashira coupling of this compound is limited, successful conditions have been reported for the structurally similar and electronically comparable 6-bromo-3-fluoro-2-cyanopyridine. These conditions serve as an excellent starting point for optimization.

A summary of representative conditions and yields for the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with a variety of terminal alkynes is presented in Table 1. These reactions were performed at room temperature, highlighting a mild and versatile protocol.

Table 1: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine with Various Terminal Alkynes

EntryAlkyneProductYield (%)
1Phenylacetylene3-Fluoro-6-(phenylethynyl)picolinonitrile93
24-Ethynyltoluene3-Fluoro-6-((4-methylphenyl)ethynyl)picolinonitrile85
34-Methoxyphenylacetylene3-Fluoro-6-((4-methoxyphenyl)ethynyl)picolinonitrile90
44-Aminophenylacetylene6-((4-Aminophenyl)ethynyl)-3-fluoropicolinonitrile90
51-Ethynyl-4-(trifluoromethyl)benzene3-Fluoro-6-((4-(trifluoromethyl)phenyl)ethynyl)picolinonitrile64
62-Ethynylthiophene3-Fluoro-6-(thiophen-2-ylethynyl)picolinonitrile43
73-Ethynylthiophene3-Fluoro-6-(thiophen-3-ylethynyl)picolinonitrile97
83-(Benzyloxy)prop-1-yne6-((3-(Benzyloxy)prop-1-yn-1-yl)-3-fluoropicolinonitrile64
9N-(Prop-2-yn-1-yl)phthalimide3-Fluoro-6-((3-(1,3-dioxoisoindolin-2-yl)prop-1-yn-1-yl)picolinonitrile84
104-Ethynyl-N,N-diphenylaniline6-((4-(Diphenylamino)phenyl)ethynyl)-3-fluoropicolinonitrile94

Conditions: 6-Bromo-3-fluoro-2-cyanopyridine (1.1 equiv), alkyne (1.0 equiv), Pd(PPh₃)₄ (0.15 equiv), CuI (0.3 equiv), THF/Et₃N (2:1), room temperature, 16 h.

Detailed Experimental Protocol

This protocol is adapted from a procedure for a structurally similar substrate and is recommended as a starting point for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.1 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.15 equivalents) and copper(I) iodide (0.3 equivalents).

  • Add a solvent mixture of anhydrous tetrahydrofuran and triethylamine (2:1 ratio, e.g., 4 mL THF and 2 mL Et₃N for a 0.3 mmol scale reaction).

  • Degas the reaction mixture by bubbling with the inert gas for 5-10 minutes.

  • Add the terminal alkyne (1.0 equivalent) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional ether or ethyl acetate.

  • Wash the filtrate sequentially with saturated aqueous ammonium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2,6-difluoropyridine.

Mandatory Visualizations

Diagram 1: General Sonogashira Coupling Reaction

Sonogashira_Coupling ArylHalide This compound Product 4-Alkynyl-2,6-difluoropyridine ArylHalide->Product Alkyne Terminal Alkyne Alkyne->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Catalyst CoCatalyst CuI CoCatalyst->Product Co-catalyst Base Base (e.g., Et₃N) Base->Product Base Solvent Solvent (e.g., THF) Solvent->Product Solvent

Caption: General scheme of the Sonogashira coupling reaction.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Add this compound, Pd(PPh₃)₄, and CuI to a dry flask B Add anhydrous THF and Et₃N A->B C Degas the mixture with N₂/Ar B->C D Add terminal alkyne C->D E Stir at room temperature for 16h D->E F Monitor by TLC/LC-MS E->F G Dilute with Et₂O/EtOAc F->G H Filter through Celite® G->H I Aqueous washes (NH₄Cl, NaHCO₃, brine) H->I J Dry and concentrate I->J K Flash column chromatography J->K L Isolate pure product K->L

Caption: Step-by-step experimental workflow.

Application Notes and Protocols: The Versatile Role of 4-Bromo-2,6-difluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-2,6-difluoropyridine, a key building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned functional groups make it an invaluable scaffold for the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors.

Introduction: A Privileged Scaffold for Drug Discovery

This compound is a trifunctionalized pyridine ring that offers medicinal chemists a versatile platform for molecular elaboration. The electron-withdrawing nature of the two fluorine atoms significantly activates the pyridine ring, influencing the reactivity of the C-Br bond and the fluorine atoms themselves. This distinct reactivity profile allows for selective and sequential functionalization through a variety of modern synthetic methodologies.

The bromine atom at the 4-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of aryl, heteroaryl, and amino substituents. Concurrently, the fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), providing a route to introduce a diverse array of nucleophiles. This orthogonal reactivity is a key advantage in the construction of complex molecular architectures.

The 2,6-difluoropyridine motif is of particular interest in the design of kinase inhibitors. Kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The fluorine atoms can enhance binding affinity to the kinase active site, improve metabolic stability, and modulate the physicochemical properties of the drug candidate, such as lipophilicity and pKa.

Key Synthetic Applications and Protocols

This section details the primary synthetic transformations involving this compound and provides generalized experimental protocols as a starting point for laboratory synthesis.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, and the bromine at the 4-position of this compound readily participates in this reaction. This allows for the synthesis of 4-aryl- and 4-heteroaryl-2,6-difluoropyridine derivatives, which are common cores in many kinase inhibitors.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene/H₂O (4:1)1001680-90
33-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF/H₂O (5:1)80882-92

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow Start Start Combine Reactants Combine this compound, Arylboronic Acid, Base Start->Combine Reactants Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Combine Reactants->Inert Atmosphere Add Catalyst & Solvent Add Pd Catalyst and Degassed Solvent Inert Atmosphere->Add Catalyst & Solvent Heat & Stir Heat and Stir (Monitor by TLC/LC-MS) Add Catalyst & Solvent->Heat & Stir Workup Aqueous Workup & Extraction Heat & Stir->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-2,6-difluoropyridine Purification->Product

Suzuki-Miyaura Coupling Experimental Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The C4-Br bond of this compound is highly amenable to this transformation, allowing for the synthesis of 4-amino-2,6-difluoropyridine derivatives, which are key intermediates in the synthesis of various bioactive molecules.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene1001280-90
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2)Toluene1001685-95

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): Displacing Fluorine

The fluorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the other fluorine. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates.

Table 3: Representative Conditions for Nucleophilic Aromatic Substitution on 2,6-Difluoropyridine Derivatives

EntryNucleophileBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
1PhenolK₂CO₃ (2)DMF100670-85
2BenzylamineEt₃N (1.5)DMSO801275-90
3Sodium thiophenoxide-DMF60480-95

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of the 2,6-difluoropyridine derivative (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the nucleophile (1.1-1.5 equiv.) and a suitable base (if required, e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Application in Kinase Inhibitor Synthesis: Targeting the p38 MAP Kinase Pathway

The 2,6-difluoropyridine scaffold is a key component in the design of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase pathway. The p38 MAP kinases are involved in inflammatory responses and cell stress, making them attractive targets for the treatment of diseases such as rheumatoid arthritis and Crohn's disease.

A notable example of a p38α kinase inhibitor features a diaminodifluoropyridinyl core, which can be conceptually derived from this compound. The synthesis of such inhibitors often involves the sequential functionalization of the pyridine ring.

G cluster_pathway p38 MAP Kinase Signaling Pathway Stress_Stimuli Stress Stimuli (LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Downstream_Targets->Inflammatory_Response Inhibitor p38 Inhibitor (2,6-Difluoropyridine Core) Inhibitor->p38_MAPK

Inhibition of the p38 MAP Kinase Pathway

The 2,6-diamino-3,5-difluoropyridinyl moiety in these inhibitors acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase active site. The fluorine atoms contribute to the binding affinity and can improve the pharmacokinetic properties of the molecule.

Table 4: Biological Activity of a p38α Kinase Inhibitor with a Diaminodifluoropyridinyl Core

CompoundTargetIC₅₀ (nM)In vivo Efficacy (Rat Adjuvant Arthritis Model)
Pyridinylimidazole 11[1]p38α10ED₅₀: 10 mg/kg po b.i.d.[1]

Note: Pyridinylimidazole 11 contains a 2,6-diamino-3,5-difluoropyridinyl core, which highlights the potential of difluoropyridine scaffolds in kinase inhibitor design.

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry. Its predictable and orthogonal reactivity allows for the efficient synthesis of a wide range of complex molecules. The demonstrated utility of the 2,6-difluoropyridine scaffold in the development of potent kinase inhibitors underscores the importance of this intermediate in modern drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.

References

Application Notes: Synthesis of Novel Kinase Inhibitors Utilizing 4-Bromo-2,6-difluoropyridine as a Key Building Block

Application of 4-Bromo-2,6-difluoropyridine in Agrochemical Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-bromo-2,6-difluoropyridine as a key intermediate in the synthesis of agrochemicals, particularly focusing on the preparation of pyridinecarboxamide-based fungicides. This class of compounds, which includes several commercially successful Succinate Dehydrogenase Inhibitors (SDHIs), is crucial for modern crop protection.

Introduction

This compound is a versatile trifunctional building block. The presence of two reactive fluorine atoms at the 2- and 6-positions and a bromine atom at the 4-position allows for a variety of selective chemical transformations. The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen activates the ring for nucleophilic aromatic substitution, while the bromo group is amenable to palladium-catalyzed cross-coupling reactions and conversion to other functional groups. These characteristics make it an ideal starting material for the synthesis of complex agrochemical molecules.

One of the most significant applications of this intermediate is in the synthesis of pyridinecarboxamide fungicides. These compounds typically feature a substituted pyridine ring linked via an amide bond to an aromatic or aliphatic amine moiety. The pyridine core is essential for the molecule's interaction with the target enzyme, succinate dehydrogenase, in pathogenic fungi.

Synthetic Pathway Overview

A common synthetic strategy to access pyridinecarboxamide fungicides from this compound involves two key transformations:

  • Carbonylation: The bromo group at the 4-position is converted into a carboxylic acid or ester functionality. This is typically achieved through a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and an alcohol or water.

  • Amide Formation: The resulting pyridinecarboxylic acid or its activated derivative is then coupled with a desired amine to form the final amide product.

This two-step process provides a flexible and efficient route to a wide range of potential agrochemical candidates.

Synthetic_Pathway A This compound B Intermediate Ester (e.g., Methyl 2,6-difluoropyridine-4-carboxylate) A->B 1. Carbonylation (Pd catalyst, CO, MeOH) C Pyridinecarboxylic Acid (2,6-difluoropyridine-4-carboxylic acid) B->C Hydrolysis D Target Pyridinecarboxamide Fungicide C->D 2. Amide Coupling (Coupling agent) Amine Amine Moiety (R-NH2) Amine->D

Caption: General synthetic pathway for pyridinecarboxamide fungicides from this compound.

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Synthesis of Methyl 2,6-difluoropyridine-4-carboxylate

This protocol describes the palladium-catalyzed carbonylation of this compound to its corresponding methyl ester.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Methanol (MeOH), anhydrous

  • Toluene, anhydrous

  • Carbon monoxide (CO) gas

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • To a dry high-pressure reactor, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and 1,3-bis(diphenylphosphino)propane (0.04 eq).

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add anhydrous toluene and anhydrous methanol (as both reactant and solvent).

  • Add triethylamine (2.0 eq) to the reaction mixture.

  • Pressurize the reactor with carbon monoxide gas to the desired pressure (e.g., 10 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required duration (e.g., 12-24 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO gas in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure methyl 2,6-difluoropyridine-4-carboxylate.

Quantitative Data (Representative):

ParameterValue
Starting MaterialThis compound
ProductMethyl 2,6-difluoropyridine-4-carboxylate
Yield85-95%
Purity (by HPLC)>98%
AppearanceWhite to off-white solid
Protocol 2: Synthesis of a Representative Pyridinecarboxamide Fungicide

This protocol details the amide coupling of 2,6-difluoropyridine-4-carboxylic acid (obtained from the hydrolysis of the methyl ester from Protocol 1) with a model amine, 2-amino-4'-chloro-biphenyl, to form an analogue of the fungicide boscalid.

Materials:

  • 2,6-Difluoropyridine-4-carboxylic acid

  • 2-Amino-4'-chloro-biphenyl

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-difluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve 2-amino-4'-chloro-biphenyl (1.0 eq) in anhydrous dichloromethane.

  • Add the solution of the amine to the activated acid solution.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure pyridinecarboxamide fungicide.

Quantitative Data (Representative):

ParameterValue
Starting Material2,6-Difluoropyridine-4-carboxylic acid
Amine2-Amino-4'-chloro-biphenyl
ProductN-(4'-chloro-[1,1'-biphenyl]-2-yl)-2,6-difluoropyridine-4-carboxamide
Yield75-85%
Purity (by HPLC)>99%
AppearanceWhite crystalline solid

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep1 Dry Glassware & Reagents prep2 Inert Atmosphere Setup prep1->prep2 react1 Charge Reactants & Catalysts prep2->react1 react2 Add Solvents react1->react2 react3 Set Reaction Conditions (Temperature, Pressure) react2->react3 react4 Monitor Reaction (TLC/HPLC) react3->react4 workup1 Quench Reaction react4->workup1 workup2 Solvent Removal workup1->workup2 workup3 Extraction & Washing workup2->workup3 purify1 Column Chromatography / Recrystallization workup3->purify1 purify2 Characterization (NMR, MS, HPLC) purify1->purify2 end end purify2->end Final Product

Caption: A generalized experimental workflow for the synthesis of agrochemicals.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the synthesis of novel pyridinecarboxamide fungicides and other potential crop protection agents. The ability to selectively functionalize the different positions of the pyridine ring opens up a vast chemical space for the development of next-generation agrochemicals with improved efficacy and safety profiles.

Step-by-Step Synthesis of Trisubstituted Pyridines from 4-Bromo-2,6-difluoropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluoropyridine is a versatile and highly valuable building block in medicinal chemistry and materials science. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and a bromine atom, allow for selective and sequential functionalization of the pyridine ring. The electron-deficient nature of the ring activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr), while the bromine at the C4 position serves as a handle for various palladium-catalyzed cross-coupling reactions. This strategic combination enables the synthesis of a diverse array of trisubstituted pyridines, which are key scaffolds in many pharmaceuticals and functional materials.

This document provides detailed application notes and experimental protocols for the synthesis of trisubstituted pyridines from this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions at the C4 position, as well as nucleophilic aromatic substitution at the C2 and C6 positions.

Strategic Functionalization of this compound

The synthetic utility of this compound lies in the differential reactivity of its substituents. The fluorine atoms are excellent leaving groups in SNAr reactions, allowing for the introduction of a variety of nucleophiles. The carbon-bromine bond is readily activated by palladium catalysts, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This orthogonality allows for a stepwise approach to complex trisubstituted pyridines.

Caption: Synthetic pathways for trisubstituted pyridines from this compound.

Experimental Protocols

Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the bromine at the C4 position and various aryl or heteroaryl boronic acids or esters.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%), and a base such as K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or toluene/EtOH/H₂O 4:1:1).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2,6-difluoropyridine.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90485-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃Toluene/H₂O100680-90
33-Thienylboronic acidPd(PPh₃)₄ (4)K₂CO₃DME/H₂O85875-85

The Sonogashira coupling enables the formation of a C-C triple bond between the C4 position and a terminal alkyne.[1]

Protocol:

  • To a degassed solution of this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/Et₃N 2:1), add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a copper(I) co-catalyst like CuI (3-10 mol%).[1]

  • After degassing the reaction mixture for a further 5 minutes, add the terminal alkyne (1.0-1.2 equiv.) dropwise.[1]

  • Stir the reaction mixture at room temperature to 60 °C for 4-16 hours, monitoring by TLC or LC-MS.[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-alkynyl-2,6-difluoropyridine.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1285-95
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEtDMF50680-90
3Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF/DMF40870-80

The Buchwald-Hartwig amination allows for the formation of a C-N bond between the C4 position and a primary or secondary amine.

Protocol:

  • In a glovebox, charge a reaction tube with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-6 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv.).

  • Add the amine (1.1-1.5 equiv.) and an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-BuToluene1001880-90
2AnilinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd₂(dba)₃ (2.5)DavePhos (5)K₃PO₄Toluene1002070-80
Nucleophilic Aromatic Substitution (SNAr) at the C2 and C6 Positions

The fluorine atoms at the C2 and C6 positions are susceptible to displacement by a variety of nucleophiles. Stepwise substitution can be achieved by controlling the stoichiometry of the nucleophile.

Caption: General workflow for the SNAr reaction.

Protocol for Monosubstitution:

  • Dissolve this compound (1.0 equiv.) in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (1.0-1.2 equiv.) and, if necessary, a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equiv.) to deprotonate the nucleophile.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS.

  • Upon consumption of the starting material, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by flash column chromatography to obtain the 2-substituted-4-bromo-6-fluoropyridine.

Protocol for Disubstitution:

  • Follow the procedure for monosubstitution, but use ≥ 2.2 equivalents of the nucleophile and ≥ 3.0 equivalents of the base.

  • The reaction may require higher temperatures and longer reaction times to achieve complete disubstitution.

EntryNucleophileBaseSolventTemp (°C)Time (h)ProductYield (%)
1Sodium Methoxide (1.1 eq)-MeOH6044-Bromo-2-fluoro-6-methoxypyridine85-95
2Sodium Methoxide (2.2 eq)-MeOH65124-Bromo-2,6-dimethoxypyridine80-90
3Pyrrolidine (1.2 eq)K₂CO₃DMF2564-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine90-98
4Pyrrolidine (2.5 eq)K₂CO₃DMSO80184-Bromo-2,6-di(pyrrolidin-1-yl)pyridine85-95
5Sodium Thiophenoxide (1.1 eq)-DMF0 to RT24-Bromo-2-fluoro-6-(phenylthio)pyridine88-96

Conclusion

This compound is a powerful and versatile precursor for the synthesis of a wide range of trisubstituted pyridines. The distinct reactivity of the bromine and fluorine substituents allows for a highly controlled and stepwise functionalization strategy. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyridine derivatives for applications in drug discovery, materials science, and beyond. Careful optimization of reaction conditions for specific substrates is recommended to achieve the highest possible yields and purity.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the construction of highly functionalized heterocyclic compounds. 4-Bromo-2,6-difluoropyridine is a valuable building block in medicinal chemistry and materials science due to its distinct reactivity profile. The electron-withdrawing nature of the nitrogen atom and the two fluorine atoms strongly activates the pyridine ring towards nucleophilic attack. Notably, the fluorine atoms at the 2- and 6-positions are significantly more susceptible to displacement by nucleophiles than the bromine atom at the 4-position. This differential reactivity allows for selective functionalization, making this compound an ideal substrate for introducing a variety of functional groups in a controlled manner.

These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, alcohols, and thiols.

Data Presentation

The following table summarizes typical reaction conditions and yields for the monosubstitution of this compound with representative nucleophiles. It is important to note that reaction conditions should be optimized for each specific substrate and nucleophile combination.

NucleophileReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Amine
PiperidinePiperidineK₂CO₃Acetonitrile8012>90
MorpholineMorpholineEt₃NTHF651685-95
AnilineAnilineNaHDMF25-50870-85
BenzylamineBenzylamineK₂CO₃DMSO601080-90
Alcohol
MethanolSodium MethoxideNaH (to form alkoxide)Methanol/THF25-60675-90
EthanolSodium EthoxideNaH (to form alkoxide)Ethanol/DMF50870-85
Thiol
ThiophenolThiophenolK₂CO₃Acetonitrile254>95
EthanethiolSodium EthanethiolateNaH (to form thiolate)THF0-253>90

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents and solvents should be of high purity and anhydrous where specified.

  • Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with an Amine Nucleophile (Piperidine)

This protocol describes a general procedure for the reaction of this compound with a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add potassium carbonate (2.0 eq.) to the mixture.

  • Add piperidine (1.2 eq.) dropwise to the stirred suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, or until the starting material is consumed as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 4-bromo-2-fluoro-6-(piperidin-1-yl)pyridine.

Protocol 2: Reaction with an Alcohol Nucleophile (Sodium Methoxide)

This protocol outlines a general method for the reaction with an alkoxide.

Materials:

  • This compound

  • Sodium Methoxide (or Sodium Hydride and Methanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask under an inert atmosphere, add anhydrous methanol and cool to 0 °C.

  • Carefully add sodium hydride (1.5 eq.) portion-wise to generate sodium methoxide in situ. Stir until the evolution of hydrogen gas ceases.

  • Alternatively, use a commercially available solution of sodium methoxide in methanol.

  • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Slowly add the solution of this compound to the freshly prepared sodium methoxide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 6 hours, or until completion.

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford 4-bromo-2-fluoro-6-methoxypyridine.

Protocol 3: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol provides a general procedure for the reaction with a thiol.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add thiophenol (1.1 eq.) to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 4 hours, or until the reaction is complete.

  • Filter the mixture to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 4-bromo-2-fluoro-6-(phenylthio)pyridine.

Visualizations

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism sub This compound mc Meisenheimer Complex (Resonance Stabilized) sub->mc + Nu- nu Nu: prod Substituted Product mc->prod - F- lg F- Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add this compound, Solvent, and Base setup->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat and Stir (Monitor Progress by TLC/LC-MS) nucleophile->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

4-Bromo-2,6-difluoropyridine: A Versatile Building Block for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 30, 2025 – 4-Bromo-2,6-difluoropyridine is emerging as a critical building block for the synthesis of novel organic semiconducting materials with significant potential in the field of organic electronics. Its unique electronic properties, stemming from the electron-deficient nature of the pyridine ring further enhanced by two fluorine substituents, make it an attractive component for creating high-performance organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The presence of the bromine atom provides a reactive handle for well-established cross-coupling reactions, enabling the integration of this fluorinated pyridine moiety into a wide array of conjugated polymer backbones.

Key Applications and Advantages

The incorporation of the 2,6-difluoropyridine unit into conjugated polymers offers several key advantages for organic electronic devices:

  • Enhanced Electron Affinity: The strong electron-withdrawing nature of the difluoropyridine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting polymers. This is particularly beneficial for developing n-type and ambipolar organic semiconductors, which are essential for complementary logic circuits and efficient charge separation in OPVs.

  • Improved Air Stability: Deeper Highest Occupied Molecular Orbital (HOMO) energy levels, often induced by the electron-deficient pyridine unit, can lead to enhanced stability of the materials in ambient conditions by making them less susceptible to oxidation.

  • Tunable Optoelectronic Properties: The rigid and planar structure of the pyridine ring, combined with the ability to functionalize it through cross-coupling reactions, allows for precise tuning of the optical and electronic properties of the resulting materials, such as their absorption spectra and charge carrier mobilities.

  • Versatile Synthesis: The bromo-functionality of this compound allows for its facile incorporation into polymer chains via powerful and versatile palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings. This enables the creation of a diverse range of donor-acceptor copolymers with tailored properties.

Experimental Protocols

The following are generalized protocols for the synthesis of conjugated polymers utilizing this compound. These protocols serve as a starting point and may require optimization for specific substrates and desired polymer characteristics.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki Cross-Coupling

This protocol describes a typical procedure for the copolymerization of this compound with a diboronic acid or ester derivative of a donor unit (e.g., a thiophene-based monomer).

Materials:

  • This compound

  • Donor monomer with two boronic acid or pinacol boronate groups

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., P(o-tol)₃, SPhos)

  • Base (e.g., K₂CO₃, CsF)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the donor monomer (1.0 eq.), the palladium catalyst (2-5 mol%), and the ligand to a dry Schlenk flask.

  • Add the base (2-3 eq.) to the flask.

  • Add the anhydrous, degassed solvent to the flask.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the mixture to the desired reaction temperature (typically 80-120 °C) and stir for 24-72 hours.

  • Monitor the reaction progress by Gel Permeation Chromatography (GPC) to determine the molecular weight of the polymer.

  • Once the desired molecular weight is achieved, cool the reaction to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol, acetone).

  • Collect the polymer by filtration and wash it sequentially with the non-solvent, water, and a final rinse with the non-solvent.

  • Dry the polymer under vacuum.

  • Further purification can be performed by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

Protocol 2: Synthesis of a Conjugated Polymer via Stille Cross-Coupling

This protocol outlines a general procedure for the Stille coupling of this compound with a distannyl derivative of a comonomer.

Materials:

  • This compound

  • Distannyl comonomer (e.g., bis(trimethylstannyl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 eq.) and the distannyl comonomer (1.0 eq.) in the anhydrous, degassed solvent in a Schlenk flask.

  • Add the palladium catalyst (1-3 mol%) to the reaction mixture.

  • Degas the solution by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 24-48 hours.

  • Monitor the polymerization by GPC.

  • Upon completion, cool the mixture and precipitate the polymer in a suitable non-solvent.

  • Collect the polymer by filtration and wash it thoroughly with the non-solvent.

  • Dry the polymer in a vacuum oven.

  • Purify the polymer using Soxhlet extraction.

Data Presentation

While specific experimental data for polymers derived directly from this compound is not yet widely published, the expected electronic properties based on the incorporation of the 2,6-difluoropyridine unit can be summarized. The following table provides a hypothetical comparison of the properties of a standard donor-acceptor polymer with a similar polymer incorporating the 2,6-difluoropyridine acceptor unit.

PropertyStandard D-A PolymerD-A Polymer with 2,6-Difluoropyridine
HOMO Energy Level (eV) -5.2 to -5.5-5.4 to -5.8
LUMO Energy Level (eV) -3.0 to -3.4-3.3 to -3.7
Electrochemical Band Gap (eV) 1.8 to 2.21.7 to 2.1
Electron Mobility (cm²/Vs) 10⁻⁵ to 10⁻³10⁻⁴ to 10⁻²
Air Stability ModerateImproved

Visualizations

Logical Relationship in Donor-Acceptor Polymer Design

The following diagram illustrates the logical relationship between the chemical structure of a donor-acceptor copolymer incorporating this compound and its resulting electronic properties and device performance.

da_polymer_design cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Application This compound This compound Polymerization Polymerization (e.g., Suzuki, Stille) This compound->Polymerization Donor_Monomer Donor Monomer (e.g., Thiophene) Donor_Monomer->Polymerization DA_Copolymer Donor-Acceptor Copolymer Polymerization->DA_Copolymer Electronic_Properties Electronic Properties (HOMO/LUMO, Mobility) DA_Copolymer->Electronic_Properties Optical_Properties Optical Properties (Absorption, Emission) DA_Copolymer->Optical_Properties Device_Performance Device Performance (OFET, OLED, OPV) Electronic_Properties->Device_Performance Optical_Properties->Device_Performance

Caption: Design workflow for organic electronic materials.

Experimental Workflow for Polymer Synthesis and Characterization

This diagram outlines the typical experimental workflow from monomer synthesis to device fabrication and testing.

experimental_workflow cluster_characterization Material Characterization Start Start Monomer_Synthesis Monomer Synthesis (e.g., Borylation of Donor) Start->Monomer_Synthesis Polymerization Polymerization using This compound Monomer_Synthesis->Polymerization Purification Polymer Purification (Precipitation, Soxhlet) Polymerization->Purification Structural Structural (NMR, GPC) Purification->Structural Optical Optical (UV-Vis, PL) Purification->Optical Electrochemical Electrochemical (Cyclic Voltammetry) Purification->Electrochemical Device_Fabrication Device Fabrication (Spin-coating, Evaporation) Structural->Device_Fabrication Optical->Device_Fabrication Electrochemical->Device_Fabrication Device_Testing Device Testing (I-V, EQE) Device_Fabrication->Device_Testing End End Device_Testing->End

Caption: Workflow for polymer synthesis and testing.

Application Notes & Protocols for the Large-Scale Synthesis of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Bromo-2,6-difluoropyridine, a key building block in medicinal chemistry and materials science. The protocol detailed herein focuses on a direct electrophilic bromination of 2,6-difluoropyridine, a method selected for its atom economy and operational simplicity, making it amenable to kilogram-scale production. This guide offers in-depth technical insights, step-by-step procedures, safety protocols, and analytical methods for reaction monitoring and final product validation. The causality behind experimental choices is thoroughly explained to provide researchers, scientists, and drug development professionals with a robust and reproducible synthetic strategy.

Introduction: The Strategic Importance of this compound

This compound is a versatile synthetic intermediate whose value lies in the orthogonal reactivity of its halogen substituents. The fluorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 4-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1] This differential reactivity allows for the sequential and controlled introduction of various functionalities, enabling the construction of complex molecular architectures.[1] Consequently, this compound serves as a crucial precursor for the synthesis of novel pharmaceuticals and advanced materials.

The primary challenge in synthesizing this molecule lies in the electrophilic substitution on the electron-deficient pyridine ring, which is deactivated by the strongly electron-withdrawing fluorine atoms.[2] This guide presents a practical and scalable solution to this synthetic hurdle.

Reaction Pathway and Mechanistic Considerations

The chosen synthetic route is the direct bromination of commercially available 2,6-difluoropyridine. This electrophilic aromatic substitution is facilitated by the use of a potent brominating agent and a suitable catalyst to overcome the inherent low reactivity of the substrate.

Reaction Scheme:

Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst (e.g., FeBr₃) polarizes the Br-Br bond, generating a more potent electrophile which is then attacked by the π-system of the pyridine ring, preferentially at the C4 position due to steric hindrance at the C3/C5 positions from the adjacent fluorine atoms. The subsequent loss of a proton re-aromatizes the ring to yield the final product.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 1 kilogram of this compound. All operations should be conducted in a well-ventilated fume hood or a walk-in hood suitable for large-scale reactions.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
2,6-Difluoropyridine1513-65-1115.080.8 kg6.95≥99%
Bromine7726-95-6159.811.22 kg (0.4 L)7.65≥99.5%
Iron(III) Bromide (Anhydrous)10031-26-2295.5641 g0.14≥98%
Dichloromethane (DCM)75-09-284.9310 L-Anhydrous
Sodium Thiosulfate7772-98-7158.11As needed--
Saturated Sodium Bicarbonate Solution--As needed--
Brine--As needed--
Anhydrous Magnesium Sulfate7487-88-9120.37As needed--
Equipment
  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel (2 L)

  • Inert gas (Nitrogen or Argon) supply

  • Heating/cooling circulator

  • Large separatory funnel (20 L)

  • Rotary evaporator with a large-capacity flask

  • Vacuum distillation apparatus

Experimental Procedure
  • Reactor Setup: The 20 L jacketed glass reactor is thoroughly dried and assembled under an inert atmosphere of nitrogen. The reactor is equipped with an overhead stirrer, a temperature probe, a reflux condenser with a gas outlet bubbler, and a 2 L addition funnel.

  • Charging the Reactor: Charge the reactor with 2,6-difluoropyridine (0.8 kg, 6.95 mol) and anhydrous dichloromethane (8 L). Begin stirring to ensure homogeneity.

  • Catalyst Addition: Carefully add anhydrous iron(III) bromide (41 g, 0.14 mol) to the stirred solution. A slight exotherm may be observed.

  • Bromine Addition: In the addition funnel, place bromine (1.22 kg, 7.65 mol) and dilute with anhydrous dichloromethane (2 L). Cool the reactor contents to 0-5 °C using the circulator. Slowly add the bromine solution dropwise to the reactor over 2-3 hours, maintaining the internal temperature below 10 °C. The addition of bromine is highly exothermic and must be carefully controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material.[2]

  • Quenching: Once the reaction is complete, cool the mixture to 0-5 °C. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium thiosulfate until the red color of the bromine is discharged. This step is exothermic and may release SO₂ gas.

  • Work-up: Transfer the mixture to a 20 L separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Safety Considerations
  • Bromine: Is highly toxic, corrosive, and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

  • Dichloromethane: Is a volatile and suspected carcinogen. All handling should be performed in a fume hood.

  • Quenching: The quenching of bromine with sodium thiosulfate is exothermic and can release sulfur dioxide. Perform this step slowly and with adequate cooling and ventilation.

Analytical Characterization

The purity and identity of the final product should be confirmed using a suite of analytical techniques.[2][3]

Analytical MethodPurposeExpected Results
¹H NMR Structural ConfirmationAromatic protons will show characteristic shifts and coupling patterns consistent with the product structure.
¹³C NMR Structural ConfirmationThe number of signals will correspond to the number of unique carbon atoms in the molecule, with characteristic shifts for carbons attached to fluorine and bromine.
¹⁹F NMR Structural ConfirmationA single resonance confirming the symmetrical substitution of the fluorine atoms.
GC-MS Purity Assessment and Molecular Weight ConfirmationA single major peak with a mass-to-charge ratio corresponding to the molecular ion of the product.[2]
HPLC/UPLC High-Resolution Purity AssessmentDetermination of purity with high accuracy and quantification of any minor impurities.

Visualizing the Workflow

The following diagram illustrates the key stages of the large-scale synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dry 20 L Reactor under Nitrogen B Charge 2,6-Difluoropyridine & DCM A->B C Add FeBr3 Catalyst B->C D Slowly Add Bromine in DCM (0-10 °C) C->D E Stir at Room Temp (12-16h) D->E F Monitor by GC-MS E->F G Quench with Na2S2O3 (0-5 °C) E->G H Aqueous Washes (NaHCO3, Brine) G->H I Dry with MgSO4 H->I J Concentrate via Rotary Evaporation I->J K Purify by Vacuum Distillation J->K L Final Product: This compound K->L M Characterization: NMR, GC-MS, HPLC L->M

References

Application Note: HPLC Analysis of 4-Bromo-2,6-difluoropyridine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-difluoropyridine is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, ensuring product quality, and identifying potential impurities. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the qualitative and quantitative analysis of such reaction mixtures. This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of this compound and its potential impurities.

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Its moderate hydrophobicity (LogP ≈ 2.12) makes it well-suited for analysis by reversed-phase HPLC.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₂BrF₂N[1][2]
Molecular Weight193.98 g/mol [1][2]
Calculated LogP2.1223[1]
AppearanceColorless to light yellow liquid-
Boiling Point197.7 ± 35.0 °C at 760 mmHg-

Experimental Protocol: HPLC Method

This protocol outlines a robust RP-HPLC method for the separation and quantification of this compound from its potential starting materials and byproducts.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additive: Formic acid (reagent grade).

  • Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard: A certified reference standard of this compound.

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in Table 2.

Table 2: HPLC Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-18.1 min: 90% to 30% B18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 265 nm (Estimated λmax)
Run Time 25 minutes
Sample and Standard Preparation
  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and dilute it with the sample diluent to a concentration within the calibration range of the working standards. Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Presentation and Analysis

The developed HPLC method will allow for the separation and quantification of the target compound and potential impurities. Table 3 provides an example of how to structure the quantitative data obtained from the analysis.

Table 3: Example Quantitative Data Summary

Compound NameRetention Time (min)Peak AreaConcentration (mg/mL)Purity (%)
2,6-Difluoropyridine (Starting Material)tR1A1C1P1
This compound (Product) tR2 A2 C2 P2
Dibrominated ByproducttR3A3C3P3
Other ImpuritytR4A4C4P4

Retention times, peak areas, concentrations, and purity values are placeholders and will be determined experimentally.

Visualizations

Logical Relationship of Reaction Components

The following diagram illustrates a hypothetical reaction pathway for the synthesis of this compound, highlighting the target product and potential byproducts that may be present in the reaction mixture.

G Figure 1: Hypothetical Reaction Scheme cluster_reactants Reactants cluster_products Products & Byproducts A 2,6-Difluoropyridine C This compound (Target Product) A->C Bromination E Other Impurities A->E B Brominating Agent (e.g., Br2) B->C D Dibrominated Pyridine (Byproduct) C->D Over-bromination

Caption: Hypothetical reaction pathway for this compound synthesis.

Experimental Workflow for HPLC Analysis

The diagram below outlines the key steps involved in the HPLC analysis of a reaction mixture containing this compound.

G Figure 2: HPLC Analysis Workflow Sample Reaction Mixture Sample Dilute Dilute with Sample Diluent Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 265 nm) Separate->Detect Analyze Data Acquisition and Analysis Detect->Analyze Report Generate Report Analyze->Report

Caption: Workflow for the HPLC analysis of reaction mixtures.

References

Application Notes and Protocols for the Use of 4-Substituted-2,6-difluoropyridine Scaffolds in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated pyridine derivatives are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, which can lead to improved pharmacokinetic profiles and binding affinities of drug candidates.[1][2] The 4-substituted-2,6-difluoropyridine scaffold is a valuable building block for the synthesis of novel pharmaceutical compounds, particularly kinase inhibitors. While specific and detailed public data on the direct application of 4-Bromo-2,6-difluoropyridine is limited, the principles of its reactivity can be effectively illustrated through closely related and well-documented analogues.

This document provides detailed application notes and protocols using 4-Amino-3,5-dichloro-2,6-difluoropyridine as a representative example to demonstrate the synthetic utility of the 4-substituted-2,6-difluoropyridine core in creating novel pharmaceutical scaffolds. The presence of multiple halogen atoms with differential reactivity allows for selective functionalization through reactions such as Nucleophilic Aromatic Substitution (SNAr), offering a versatile platform for drug discovery.

Application Notes

The primary application of 4-Amino-3,5-dichloro-2,6-difluoropyridine in pharmaceutical synthesis lies in its use as a scaffold for molecules targeting a variety of signaling pathways, particularly those involved in oncology. The electron-deficient nature of the pyridine ring, amplified by the four halogen substituents, makes it highly susceptible to nucleophilic attack. A key synthetic advantage of this molecule is the differential reactivity of its halogen atoms. The fluorine atoms at the C2 and C6 positions are significantly more activated towards nucleophilic displacement than the chlorine atoms at the C3 and C5 positions.[3] This allows for selective and sequential functionalization to build complex molecular architectures.

Key Therapeutic Areas:

  • Oncology: The 2,6-difluoropyridine scaffold can be elaborated to target various protein kinases that are dysregulated in cancer. By introducing appropriate side chains through nucleophilic substitution, molecules can be designed to fit into the ATP-binding pocket of specific kinases, leading to their inhibition.

  • Inflammatory Diseases: Kinases also play a crucial role in inflammatory signaling pathways. Inhibitors derived from this scaffold could potentially be developed for the treatment of autoimmune disorders and other inflammatory conditions.

The bromine atom in this compound would similarly serve as a versatile handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[1]

Data Presentation

The following table summarizes the yield of a representative Nucleophilic Aromatic Substitution (SNAr) reaction on a 4-substituted-2,6-difluoropyridine scaffold, highlighting the efficiency of this transformation.

Pyridine DerivativeNucleophileProductReaction ConditionsYield (%)Reference
4-Amino-3,5-dichloro-2,6-difluoropyridine(3R, 5S)-3,5-bis(tert-butoxycarbonylamino)-piperidine4-((3R,5S)-3,5-bis((tert-butoxycarbonyl)amino)piperidin-1-yl)-3,5-dichloro-2,6-difluoropyridin-4-amineAcetonitrile, Room Temperature95[3]

Experimental Protocols

Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr) on 4-Amino-3,5-dichloro-2,6-difluoropyridine

This protocol describes the selective substitution of a fluorine atom on the 4-Amino-3,5-dichloro-2,6-difluoropyridine scaffold with a piperidine-based nucleophile.

Materials:

  • 4-Amino-3,5-dichloro-2,6-difluoropyridine

  • (3R, 5S)-3,5-bis(tert-butoxycarbonylamino)-piperidine

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • To a solution of (3R, 5S)-3,5-bis(tert-butoxycarbonylamino)-piperidine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add 4-Amino-3,5-dichloro-2,6-difluoropyridine (1.2 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (typically within 2-4 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-((3R,5S)-3,5-bis((tert-butoxycarbonyl)amino)piperidin-1-yl)-3,5-dichloro-2,6-difluoropyridin-4-amine.[3]

Visualization of Synthetic and Biological Pathways

Synthetic Workflow Diagram

The following diagram illustrates a general workflow for the synthesis of a potential kinase inhibitor starting from a 4-substituted-2,6-difluoropyridine scaffold.

G start This compound reaction1 Pd Catalyst, Base Aryl Boronic Acid start->reaction1 intermediate 4-Aryl-2,6-difluoropyridine reaction1->intermediate reaction2 Nucleophilic Substitution or Buchwald-Hartwig Amination intermediate->reaction2 final Potential Kinase Inhibitor reaction2->final

Caption: General synthetic workflow for elaborating a this compound scaffold.

Hypothetical Signaling Pathway Diagram

The diagram below represents a simplified kinase signaling pathway that could be targeted by a pharmaceutical scaffold derived from this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cell Proliferation, Survival, Differentiation transcription->response inhibitor Kinase Inhibitor (Derived from Scaffold) inhibitor->raf Inhibition

Caption: Simplified MAPK/ERK signaling pathway targeted by a hypothetical kinase inhibitor.

Logical Relationship Diagram

This diagram illustrates how the structural features of this compound contribute to its utility in creating pharmaceutical scaffolds.

G cluster_properties Chemical Properties & Reactivity cluster_synthesis Synthetic Transformations cluster_scaffold Pharmaceutical Scaffold cluster_drug Drug Candidate Properties start This compound Pyridine Core 2,6-Difluoro Substitution 4-Bromo Substituent reactivity Electron Deficient Ring Activated for Nucleophilic Attack Handle for Cross-Coupling start:f1->reactivity start:f2->reactivity synthesis Suzuki Coupling Buchwald-Hartwig Amination Nucleophilic Substitution reactivity->synthesis scaffold Diverse Functionalization 3D Structural Complexity synthesis->scaffold drug Enhanced Potency Improved Metabolic Stability Favorable Pharmacokinetics scaffold->drug

Caption: Contribution of this compound's features to drug properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-2,6-difluoropyridine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the ortho-lithiation of 2,6-difluoropyridine followed by quenching with a suitable brominating agent. This method is favored for its regioselectivity, directing the bromine atom to the 4-position of the pyridine ring.

Q2: Why is direct bromination of 2,6-difluoropyridine not a recommended method?

A2: Direct electrophilic bromination of 2,6-difluoropyridine is challenging. The fluorine atoms are strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution. This would necessitate harsh reaction conditions, potentially leading to low yields, poor regioselectivity, and the formation of multiple side products that are difficult to separate.

Q3: What are the primary safety considerations when performing this synthesis?

A3: The primary safety concerns revolve around the use of organolithium reagents like n-butyllithium (n-BuLi), which are highly pyrophoric and react violently with water and protic solvents. All manipulations involving n-BuLi must be conducted under a strictly inert and anhydrous atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques. Additionally, brominating agents can be corrosive and toxic, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reaction should be performed in a well-ventilated fume hood.

Q4: What analytical techniques are recommended for monitoring the reaction progress and confirming the final product?

A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material, 2,6-difluoropyridine. After work-up and purification, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the product and assess its purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for unambiguous structural confirmation of the final this compound.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product at all. What are the possible causes and how can I address them?

A: Low or no yield in the synthesis of this compound via lithiation and bromination can stem from several factors. Below is a systematic guide to troubleshooting this issue.

Possible Cause Solution
Inactive n-Butyllithium (n-BuLi) The molarity of commercially available n-BuLi can degrade over time, especially with improper storage. It is crucial to titrate the n-BuLi solution before each use to determine its exact concentration. This ensures the correct stoichiometry is used in the reaction.
Presence of Moisture or Protic Impurities Organolithium reagents are extremely sensitive to moisture and any protic source. Ensure all glassware is oven-dried or flame-dried under vacuum before use. The solvent (typically THF or diethyl ether) must be anhydrous. The starting 2,6-difluoropyridine should also be free of water.
Incorrect Reaction Temperature The lithiation step is highly temperature-sensitive. The reaction should be maintained at a very low temperature, typically -78 °C (a dry ice/acetone bath is recommended), to prevent side reactions and decomposition of the lithiated intermediate. Ensure the internal reaction temperature is carefully monitored and controlled, especially during the addition of n-BuLi.
Inefficient Bromination The choice and quality of the brominating agent are important. Common brominating agents for quenching organolithiums include elemental bromine (Br₂), 1,2-dibromoethane, or carbon tetrabromide (CBr₄). Ensure the brominating agent is of high purity and is added at the low reaction temperature before allowing the mixture to warm.
Side Reactions Several side reactions can compete with the desired pathway, leading to low yields. These are discussed in more detail in the next section.
Issue 2: Formation of Impurities and Side Products

Q: I have obtained a mixture of products. What are the likely side products and how can I minimize their formation?

A: The formation of impurities is a common challenge. Understanding the potential side reactions is key to optimizing the synthesis for higher purity of this compound.

Side Product Formation Mechanism Prevention Strategy
2-Bromo-6-fluoropyridine or 2,6-Dibromopyridine This can occur if there is a competing lithium-halogen exchange, although less likely with fluorine. More commonly, it may arise from alternative lithiation positions if the 4-position is not exclusively favored.Strict adherence to the recommended low temperature (-78 °C) for lithiation generally ensures high regioselectivity for the 4-position.
Di-brominated products If an excess of the brominating agent is used, or if the reaction conditions are not well-controlled, further bromination might occur, although this is less common for the deactivated pyridine ring.Use a stoichiometric amount of the brominating agent relative to the lithiated intermediate.
Protonated starting material (2,6-difluoropyridine) If the lithiated intermediate is quenched by a proton source (e.g., residual water in the solvent or reagents) before the addition of the brominating agent, the starting material will be regenerated.Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strictly inert atmosphere.
Products from reaction with solvent The lithiated pyridine intermediate can potentially react with the solvent, especially if the temperature is allowed to rise. For example, with THF, a ring-opening reaction can occur.Maintain the reaction temperature at -78 °C throughout the lithiation and quenching steps.

Experimental Protocols

Representative Synthesis of this compound

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • To the cooled THF, add 2,6-difluoropyridine via syringe.

    • Slowly add a freshly titrated solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bromination:

    • In a separate, dry flask, prepare a solution of the brominating agent (e.g., carbon tetrabromide or 1,2-dibromoethane) in anhydrous THF.

    • Slowly add the solution of the brominating agent to the reaction mixture at -78 °C via cannula or syringe.

    • Continue to stir the reaction mixture at -78 °C for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by vacuum distillation to afford this compound as the final product.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of this compound based on analogous lithiation-bromination reactions of substituted pyridines. The actual values may need to be optimized for specific experimental conditions.

Parameter Typical Range / Condition
Starting Material 2,6-Difluoropyridine
Reagents n-Butyllithium (n-BuLi), Carbon Tetrabromide (CBr₄) or 1,2-Dibromoethane
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
Temperature -78 °C for lithiation and bromination
Reaction Time 1-2 hours for lithiation, 1-2 hours for bromination
Stoichiometry (n-BuLi) 1.05 - 1.2 equivalents
Stoichiometry (Brominating Agent) 1.1 - 1.3 equivalents
Typical Yield 60-85% (based on analogous reactions)

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting pathway for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup_flask Dry Glassware add_solvent Add Anhydrous THF setup_flask->add_solvent cool Cool to -78 °C add_solvent->cool add_substrate Add 2,6-Difluoropyridine cool->add_substrate add_nbuli Add n-BuLi add_substrate->add_nbuli stir_lithiation Stir at -78 °C add_nbuli->stir_lithiation add_bromine Add Brominating Agent stir_lithiation->add_bromine stir_bromination Stir at -78 °C add_bromine->stir_bromination quench Quench with NH4Cl (aq) stir_bromination->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Distillation) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_nbuli Is n-BuLi active? (Titrated recently) start->check_nbuli check_anhydrous Are all reagents and solvents anhydrous? check_nbuli->check_anhydrous Yes solution_nbuli Titrate n-BuLi before use check_nbuli->solution_nbuli No check_temp Was the temperature maintained at -78 °C? check_anhydrous->check_temp Yes solution_anhydrous Thoroughly dry all glassware and use anhydrous solvents check_anhydrous->solution_anhydrous No check_impurities Analysis of side products check_temp->check_impurities Yes solution_temp Improve temperature control (e.g., use cryostat or well-insulated bath) check_temp->solution_temp No solution_impurities solution_impurities check_impurities->solution_impurities Identify impurities and adjust stoichiometry or reaction time

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Technical Support Center: Purification of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-Bromo-2,6-difluoropyridine from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity of the Final Product After Initial Work-up

Potential Cause Troubleshooting Steps
Incomplete Reaction Unreacted starting materials, such as 2,6-difluoropyridine, may co-elute with the product. Ensure the reaction has gone to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC-MS, or NMR). If the reaction is incomplete, consider optimizing reaction time, temperature, or reagent stoichiometry.
Hydrolysis of Product This compound can be susceptible to hydrolysis, reverting to 2,6-difluoro-4-hydroxypyridine, especially in the presence of moisture and certain pH conditions. Ensure all work-up and purification steps are performed under anhydrous conditions where possible. Use dried solvents and glassware.
Residual Acidic or Basic Impurities Acidic or basic impurities from the reaction mixture can interfere with purification. During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acids.[1] A subsequent wash with brine can help remove residual water and some water-soluble impurities.[1]
Formation of Isomeric Byproducts Depending on the synthetic route, isomeric byproducts such as other brominated difluoropyridines may be formed. These can be difficult to separate due to similar physical properties. High-resolution purification techniques like flash column chromatography with a carefully selected eluent system or preparative HPLC may be necessary.

Issue 2: Difficulty in Separating this compound from Byproducts via Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The choice of eluent is critical for achieving good separation. A common starting point for substituted pyridines is a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[2] The polarity of the eluent can be gradually increased to elute the compounds. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Co-elution of Impurities If the product and impurities have very similar polarities, they may co-elute. In such cases, consider using a longer chromatography column to increase the separation resolution. Alternatively, a different stationary phase, such as alumina, could be explored.
Product Streaking on the Column Streaking can occur due to interactions between the basic pyridine nitrogen and the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.
Sample Overloading Loading too much crude product onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

Issue 3: Poor Crystal Formation or "Oiling Out" During Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Recrystallization Solvent The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4][5] For halogenated pyridines, common solvents to screen include hexanes, ethanol, methanol, or mixtures such as ethanol/water or acetone/hexanes.
Solution is Not Saturated If no crystals form upon cooling, the solution may not be saturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6] If this fails, the solvent volume can be reduced by evaporation to increase the concentration.
"Oiling Out" This occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the presence of impurities or if the solution is cooled too rapidly. Try redissolving the oil by heating and adding a small amount of additional solvent, then allow the solution to cool more slowly. Using a different solvent system may also be necessary.
Presence of Impurities Inhibiting Crystallization If the crude product is highly impure, it may inhibit proper crystal formation. In such cases, it is advisable to first purify the material by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts can vary depending on the synthetic method. Common impurities may include:

  • Unreacted starting materials: Such as 2,6-difluoropyridine.

  • Isomeric products: Formation of other brominated isomers is possible.

  • Poly-brominated species: Over-bromination can lead to the formation of dibromo- or tribromo-difluoropyridines.

  • Hydrolysis products: Such as 2,6-difluoro-4-hydroxypyridine, if moisture is present during the reaction or work-up.[1]

  • Reagent-derived impurities: For example, if phosphorus tribromide is used as the brominating agent, phosphorus-based byproducts may be present and need to be removed during the aqueous quench and wash.[1]

Q2: What is a general procedure for the purification of this compound?

A2: A general purification workflow can be described by the following diagram:

G cluster_workflow Purification Workflow Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Work-up (e.g., wash with NaHCO3, brine) Crude_Mixture->Aqueous_Workup Extraction Extraction (e.g., with Dichloromethane or Ethyl Acetate) Aqueous_Workup->Extraction Drying Drying (e.g., over Na2SO4 or MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Product Distillation Distillation (if applicable) Purification_Choice->Distillation Liquid Product Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product Distillation->Pure_Product

Caption: General purification workflow for this compound.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical techniques can be used to determine the purity of the final product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the product.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can be used to quantify the purity by integrating the signals of the product versus those of known impurities or an internal standard.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and to monitor the progress of a purification by column chromatography.

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

This protocol is a standard procedure to remove inorganic salts and water-soluble impurities from the crude reaction mixture.

Methodology:

  • Quenching: Carefully quench the reaction mixture by pouring it onto ice or into cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction at least twice to ensure complete recovery.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize any acids, followed by a wash with brine (saturated NaCl solution) to remove excess water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a common technique for separating compounds based on their polarity.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates with the crude mixture in various solvent combinations (e.g., hexane/ethyl acetate). The ideal solvent system should give a good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation and elution of the compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds.

Methodology:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at both room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[3][4][5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve the crude product.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. The flask can then be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Logical Relationship Diagram for Troubleshooting Purification Issues

G cluster_troubleshooting Troubleshooting Purification Start Impure Product Check_Purity Assess Purity (TLC, GC-MS, NMR) Start->Check_Purity Decision Purification Strategy Check_Purity->Decision Impurities Identified Column Column Chromatography Decision->Column Complex Mixture Recrystallize Recrystallization Decision->Recrystallize Solid Distill Distillation Decision->Distill Liquid Pure Pure Product Column->Pure Successful Troubleshoot_Column Troubleshoot Column - Adjust Solvent - Check Loading - Add Modifier Column->Troubleshoot_Column Unsuccessful Recrystallize->Pure Successful Troubleshoot_Recrystallize Troubleshoot Recrystallization - Change Solvent - Seed Crystals - Slow Cooling Recrystallize->Troubleshoot_Recrystallize Unsuccessful Distill->Pure Successful Troubleshoot_Column->Column Re-attempt Troubleshoot_Recrystallize->Recrystallize Re-attempt

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Suzuki Coupling with 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-2,6-difluoropyridine. This resource is tailored for researchers, medicinal chemists, and process scientists who are navigating the complexities of coupling this electron-deficient, sterically hindered heterocyclic halide. The inherent challenges of this substrate, including potential catalyst inhibition by the pyridine nitrogen and the electronic effects of the fluorine substituents, necessitate a nuanced and systematic approach to optimization and troubleshooting.

This guide is structured as a series of frequently asked questions (FAQs) that address common failure modes and provide evidence-based solutions. We will delve into the causality behind experimental choices, offering detailed protocols and visual aids to empower you to overcome synthetic hurdles and achieve your target compounds efficiently and reproducibly.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows no conversion, or I'm only recovering starting materials. Where should I start troubleshooting?

This is the most common issue and often points to a fundamental problem with one of the core components of the catalytic cycle: catalyst activity, base effectiveness, or reagent stability.

Initial Diagnostic Checks:

  • Catalyst & Ligand Integrity: Was your palladium source and ligand handled under inert conditions? Pd(0) species can be sensitive to air and moisture. The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Solvent & Reagent Purity: Were your solvents properly degassed? Dissolved oxygen can oxidize the active Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[2][3] Ensure all reagents, especially the boronic acid, are of high purity and were stored correctly.

  • Base & Water Content: Is your base sufficiently strong and soluble in the reaction medium? The role of the base is to form the active boronate species required for transmetalation.[4] While many Suzuki reactions benefit from aqueous conditions, the precise amount of water can be critical.[5][6][7]

Troubleshooting Workflow: Low to No Conversion

Below is a systematic workflow to diagnose the root cause of reaction failure.

G cluster_start cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_outcome start Start: Low/No Conversion catalyst_check Verify Pd Source & Ligand - Use fresh precatalyst - Handle under inert gas start->catalyst_check Step 1 reagent_purity Check Reagent Quality - Boronic acid stability - Solvent degassing start->reagent_purity Step 2 ligand_choice Optimize Ligand - Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) catalyst_check->ligand_choice If no improvement success Reaction Successful ligand_choice->success base_solvent Screen Base & Solvent - Stronger base (K3PO4, Cs2CO3) - Anhydrous vs. Aqueous reagent_purity->base_solvent If reagents are pure temperature Adjust Temperature - Incremental increase (e.g., 80°C -> 100°C) base_solvent->temperature If still no conversion temperature->success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

Q2: I'm observing significant decomposition of my boronic acid (protodeboronation). How can I prevent this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids under basic conditions.[1][3]

Causality: The mechanism can be complex but is often facilitated by water and the base. The C-B bond is susceptible to cleavage, leading to the formation of an arene byproduct and boric acid.[3]

Solutions:

  • Use Anhydrous Conditions: If protodeboronation is severe, switching to a strictly anhydrous solvent (e.g., dry dioxane, toluene, or DMF) and a non-aqueous base like potassium phosphate (K₃PO₄) can be effective.[2]

  • Use a More Stable Boron Reagent: Boronic esters, such as pinacol (Bpin) or MIDA esters, are often more stable than their corresponding boronic acids.[1][8] Potassium aryltrifluoroborates (R-BF₃K) are another excellent alternative, known for their bench stability and slow, controlled release of the boronic acid under reaction conditions.[9][10]

  • Moderate the Base: Use the weakest base necessary to promote the reaction. Sometimes, a milder base like K₂CO₃ is sufficient and can reduce the rate of protodeboronation compared to stronger bases like NaOH or K₃PO₄.[11][12]

  • Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) may suppress this side reaction.

Experimental Protocol: Screening Boron Reagents

  • Set up three parallel reactions in separate, oven-dried vials under an inert atmosphere (e.g., Argon or Nitrogen).

  • To each vial, add this compound (1.0 equiv.), Pd catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), ligand (if needed), and base (e.g., K₂CO₃, 2.0 equiv.).

  • To Vial 1, add the arylboronic acid (1.2 equiv.).

  • To Vial 2, add the corresponding arylboronic acid pinacol ester (1.2 equiv.).

  • To Vial 3, add the corresponding potassium aryltrifluoroborate (1.2 equiv.).

  • Add degassed solvent (e.g., 4:1 Dioxane/Water) to each vial.

  • Heat all reactions at the same temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals.

  • Compare the product-to-protodeboronation byproduct ratio in each reaction to identify the most stable boron source.

Q3: My reaction is sluggish and stalls before completion. What is causing catalyst deactivation with this specific pyridine substrate?

The nitrogen atom in the this compound ring is a Lewis base and can coordinate to the palladium center. This coordination can "poison" the catalyst by forming a stable, off-cycle complex that is catalytically inactive, thereby halting or slowing the reaction.[2] This is a well-known challenge with pyridine-containing substrates.

The "Pyridine Problem" and Catalyst Deactivation

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway pd0 Active Pd(0)L_n ox_add Oxidative Addition pd0->ox_add inactive_complex Inactive [Pd]-Pyridine Complex pd0->inactive_complex Poisoning pd_complex Ar-Pd(II)-Br(L_n) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Regeneration product Product (Ar-Ar') red_elim->product pyridine Pyridine Substrate pyridine->inactive_complex

References

Technical Support Center: 4-Bromo-2,6-difluoropyridine in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,6-difluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in common cross-coupling reactions.

Due to the electron-deficient nature of the pyridine ring, accentuated by the two fluorine substituents, this compound can exhibit unique reactivity and is susceptible to specific side reactions. This guide will help you navigate these challenges and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield of the desired product?

A1: Low yields in Suzuki-Miyaura couplings with this compound can be attributed to several factors. The primary suspects are often hydrodehalogenation (protodebromination) of the starting material, homocoupling of the boronic acid, and catalyst deactivation. The electron-deficient nature of the pyridine ring can make the C-Br bond more susceptible to certain side reactions.

Q2: I am observing a significant amount of 2,6-difluoropyridine as a byproduct in my coupling reaction. What is causing this and how can I minimize it?

A2: The formation of 2,6-difluoropyridine is due to a side reaction called hydrodehalogenation (or protodebromination), where the bromine atom is replaced by a hydrogen atom. This is a common issue with electron-deficient aryl halides. It can be promoted by the presence of water or other protic sources in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous and consider using a non-protic solvent system. The choice of phosphine ligand on the palladium catalyst can also influence the extent of this side reaction.[1][2]

Q3: In my Sonogashira coupling, I am seeing a lot of the homocoupled alkyne (Glaser coupling product). What are the best practices to avoid this?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used. To minimize this, it is crucial to maintain strictly anaerobic conditions, as oxygen can promote this side reaction. Reducing the amount of the copper(I) co-catalyst or switching to copper-free Sonogashira conditions can also be effective.

Q4: Can the fluorine atoms on the pyridine ring be displaced during the coupling reaction?

A4: While the C-F bond is generally more stable than the C-Br bond, nucleophilic aromatic substitution (SNAr) of the fluorine atoms can occur under certain conditions, especially with strong nucleophiles or at elevated temperatures. This is a consideration, particularly in reactions like the Buchwald-Hartwig amination where a strong base and a nucleophilic amine are present. Careful control of reaction temperature and the choice of a less aggressive base can help to prevent this side reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Recommendations
Low to no product formation, starting material consumed Hydrodehalogenation (protodebromination) of this compound.- Ensure strictly anhydrous conditions for all reagents and solvents.- Use aprotic solvents (e.g., toluene, dioxane).- Screen different phosphine ligands; bulkier, electron-rich ligands can sometimes suppress this side reaction.
Significant formation of biaryl homocoupling product from the boronic acid The rate of homocoupling is competitive with or faster than the cross-coupling.- Use a less reactive boronic acid derivative, such as a pinacol boronate ester.- Optimize the base; a weaker base or a stoichiometric amount of a stronger base may be beneficial.- Lower the reaction temperature and extend the reaction time.
Reaction stalls or catalyst turns black Palladium catalyst decomposition to palladium black.- Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).- Use high-purity, degassed solvents and reagents.- Consider using a more stable palladium precatalyst or a ligand that provides better stabilization.
Buchwald-Hartwig Amination

| Issue | Potential Cause | Troubleshooting Recommendations | | :--- | :--- | Hydrodehalogenation of this compound. | | Low yield of the desired arylamine | - Use a non-protic, anhydrous solvent.- Screen different palladium/ligand systems. Buchwald's biarylphosphine ligands are often effective.- Optimize the base; sometimes a weaker base like Cs₂CO₃ can be effective and minimize side reactions. | | Formation of 2,6-difluoro-4-hydroxypyridine or other substitution products | Nucleophilic attack on the C-F positions by the base or amine. | - Use a weaker, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) instead of strong alkoxides like NaOtBu or KOtBu.- Lower the reaction temperature. | | Reaction does not go to completion | Catalyst inhibition or deactivation. | - The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Using a ligand that can effectively compete with pyridine coordination may be beneficial.- Ensure the amine is of high purity. |

Sonogashira Coupling
Issue Potential Cause Troubleshooting Recommendations
Significant formation of alkyne homocoupling (Glaser) product Presence of oxygen and/or high concentration of copper(I) co-catalyst.- Rigorously degas all solvents and reagents and maintain a positive inert gas pressure.- Reduce the loading of the copper(I) iodide co-catalyst.- Consider using copper-free Sonogashira conditions.
Low yield of the alkynylated pyridine Hydrodehalogenation of the starting material or catalyst deactivation.- Ensure anhydrous conditions.- If using a copper co-catalyst, ensure it is of high quality.- A screen of palladium catalysts and ligands may be necessary.
Formation of complex mixtures or decomposition Instability of the product or starting materials at elevated temperatures.- Attempt the reaction at a lower temperature, even room temperature, for a longer duration.

Key Experimental Protocols

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a dry Schlenk tube under argon, add this compound (1.0 equiv.), the amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., a Buchwald biarylphosphine ligand, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat to 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by column chromatography.

General Sonogashira Coupling Protocol (with Copper Co-catalyst)
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in an anhydrous, degassed solvent such as THF or DMF.

  • Base Addition: Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the potential reaction pathways and to provide a logical workflow for troubleshooting, the following diagrams have been generated.

G start Start with this compound + Coupling Partner coupling_rxn Coupling Reaction (Suzuki, Buchwald, Sonogashira) start->coupling_rxn desired_product Desired Coupled Product coupling_rxn->desired_product Successful Pathway side_reaction Side Reactions Occur coupling_rxn->side_reaction Competing Pathways hydrodehalogenation Hydrodehalogenation (Protodebromination) side_reaction->hydrodehalogenation homocoupling Homocoupling side_reaction->homocoupling other_side_products Other Side Products (e.g., SNAr) side_reaction->other_side_products

Caption: Main reaction and competing side reaction pathways.

G start Low Yield or No Reaction check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Anhydrous, Degassed) check_sm->check_reagents optimize_catalyst Optimize Catalyst System (Pd source, Ligand) check_reagents->optimize_catalyst optimize_base Optimize Base (Type, Amount) optimize_catalyst->optimize_base optimize_temp Optimize Temperature and Time optimize_base->optimize_temp successful_reaction Improved Yield optimize_temp->successful_reaction

Caption: Troubleshooting workflow for low-yielding reactions.

G cluster_params Reaction Parameters cluster_outcomes Potential Outcomes catalyst Catalyst System (Pd Source, Ligand) yield Product Yield catalyst->yield Influences rate hydrodehalogenation Hydrodehalogenation catalyst->hydrodehalogenation Ligand effect base Base (Type, Strength) base->yield Activates coupling partner homocoupling Homocoupling base->homocoupling Can promote solvent Solvent (Protic vs. Aprotic) solvent->yield Affects solubility & side reactions solvent->hydrodehalogenation Protic source temperature Temperature temperature->yield Affects rate temperature->hydrodehalogenation Can increase temperature->homocoupling Can increase

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-2,6-difluoropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing catalyst loading for cross-coupling reactions involving 4-Bromo-2,6-difluoropyridine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on catalyst loading and optimization.

Issue 1: Low or No Product Yield

  • Question: My cross-coupling reaction with this compound is resulting in a low yield or no desired product. What are the likely causes related to catalyst loading?

  • Answer: Low yields in cross-coupling reactions can often be attributed to several factors related to the catalyst system. A systematic check of your catalyst loading and reaction setup is the first step in troubleshooting.[1][2]

    • Inadequate Catalyst Loading: For initial attempts with this compound, a common starting point for palladium catalyst loading is between 1-5 mol%.[3][4][5] For challenging couplings, a higher initial loading might be necessary to initiate the reaction.[4][5]

    • Catalyst Deactivation: The pyridine nitrogen in the substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][5] Signs of deactivation include the formation of a black precipitate ("palladium black"), indicating the agglomeration of the active Pd(0) catalyst.[4] This can be caused by oxygen, impurities, or high temperatures.[4]

    • Improper Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective as they promote oxidative addition and stabilize the active species.[4][5][6]

Issue 2: Significant Formation of Side Products (e.g., Homocoupling, Defluorination)

  • Question: I am observing a significant amount of homocoupled product from my boronic acid reagent and/or defluorination of my starting material. How can I address this by optimizing the catalyst system?

  • Answer: The formation of byproducts is a common challenge. Optimizing the catalyst system can significantly minimize these unwanted reactions.

    • Homocoupling: This side reaction is often promoted by the presence of oxygen.[3] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[3][7] Using a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[3][7]

    • Defluorination: Defluorination is a known issue with fluorinated pyridines, which can be influenced by the choice of catalyst, base, and reaction conditions.[8] To minimize defluorination, consider using milder bases and carefully controlling the reaction temperature.

Issue 3: Reaction is Sluggish or Does Not Go to Completion

  • Question: My reaction starts but appears to stall or proceeds very slowly. How can I improve the reaction rate by adjusting the catalyst loading?

  • Answer: A sluggish reaction can indicate a suboptimal catalyst system or reaction conditions.

    • Increase Catalyst Loading: A straightforward approach is to incrementally increase the catalyst loading. While higher loadings can improve reaction rates, they also increase costs and the amount of residual metal in the product.[9][10]

    • Ligand-to-Metal Ratio: The ratio of ligand to the palladium precursor can be critical. A slight excess of the ligand is often used to prevent catalyst decomposition.

    • Choice of Palladium Precatalyst: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst or a modern precatalyst can sometimes lead to more efficient catalyst activation and a faster reaction.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling of this compound?

A1: For a Suzuki-Miyaura coupling with this compound, a palladium catalyst loading in the range of 1-5 mol% is a conventional starting point.[3][4][5] The optimal loading will depend on the specific boronic acid partner, ligand, base, and solvent used.

Q2: How does the electronic nature of this compound affect catalyst selection and loading?

A2: The two fluorine atoms are strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This generally facilitates the oxidative addition step of the catalytic cycle. However, the pyridine nitrogen can also act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[3][5] Therefore, ligands that can effectively compete with the substrate for coordination to the palladium center are often necessary.

Q3: When should I consider using a higher catalyst loading?

A3: A higher catalyst loading (e.g., >5 mol%) might be necessary under the following circumstances:

  • When using a particularly unreactive coupling partner.

  • If the reaction is very sensitive to impurities that may be deactivating the catalyst.

  • For initial screening experiments to ensure a reaction proceeds before optimization.

Q4: What are the disadvantages of using a high catalyst loading?

A4: While a higher catalyst loading can sometimes improve yields and reaction rates, it has several drawbacks:

  • Increased Cost: Palladium catalysts and specialized ligands can be expensive.[12]

  • Product Contamination: Higher catalyst loading can lead to higher levels of residual palladium in the final product, which is a significant concern in pharmaceutical applications.

  • Increased Side Reactions: In some cases, higher catalyst concentrations can lead to an increase in side reactions.[12]

Data Presentation

Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst PrecursorLigandBaseSolventCatalyst Loading (mol%)Typical YieldReference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O2-5Good to Excellent[13]
Pd₂(dba)₃P(t-Bu)₃KFTHF1-3Good[13]
Pd(dppf)Cl₂(none)K₂CO₃MeCN/H₂O3Moderate to Good[14]
Pd(PPh₃)₄(none)Na₂CO₃Dioxane/H₂O2-5Good[15][16]

Table 2: Typical Catalyst Loading for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst PrecursorLigandBaseSolventCatalyst Loading (mol%)Typical YieldReference
Pd₂(dba)₃BINAPNaOtBuToluene1-2Excellent[17]
Pd(OAc)₂XPhosK₂CO₃t-AmOH3Excellent[18]
Pd(I) DimerDavePhosKOtBu1,4-Dioxane0.5-1.0Good to Excellent[19]

Table 3: Typical Catalyst Loading for Sonogashira Coupling of Aryl Bromides

Catalyst PrecursorCo-catalystLigandBaseSolventCatalyst Loading (mol%)Typical YieldReference
Pd(OAc)₂CuIXPhosEt₃NDMF1.5-3Good[20]
PdCl₂(PPh₃)₂CuI(none)Et₃NTHF1-5Good[21]
Pd/C(none)(none)Et₃NWater0.025-0.25Good to Excellent[22]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water) under a positive pressure of inert gas.[1][4]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precatalyst (e.g., a Buchwald palladacycle, 0.01-0.02 mmol, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction, quench appropriately, and perform an extractive workup. The product is then purified, typically by column chromatography.

Visualizations

Troubleshooting_Catalyst_Loading Start Low Yield or No Reaction Check_Loading Is Catalyst Loading in 1-5 mol% range? Start->Check_Loading Increase_Loading Increase Catalyst Loading (e.g., to 5-10 mol%) Check_Loading->Increase_Loading No Check_Deactivation Signs of Deactivation? (e.g., Pd black) Check_Loading->Check_Deactivation Yes Increase_Loading->Check_Deactivation Troubleshoot_Deactivation Improve Inert Atmosphere, Check Reagent Purity, Lower Temperature Check_Deactivation->Troubleshoot_Deactivation Yes Check_Ligand Is Ligand Appropriate for Electron-Deficient Substrate? Check_Deactivation->Check_Ligand No Success Improved Yield Troubleshoot_Deactivation->Success Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Ligand->Change_Ligand No Check_Ligand->Success Yes Change_Ligand->Success

Caption: A decision tree for troubleshooting low yield issues related to catalyst loading.

Catalyst_Optimization_Workflow Start Define Reaction: This compound + Coupling Partner Initial_Screen Initial Catalyst Screen: - Pd Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) - Ligand (e.g., PPh₃, SPhos) - Base (e.g., K₂CO₃, K₃PO₄) - Catalyst Loading (2-5 mol%) Start->Initial_Screen Analyze_Results Analyze Initial Results: - Yield - Side Products Initial_Screen->Analyze_Results Optimize_Loading Optimize Catalyst Loading: - Titrate down from initial loading (e.g., 5% -> 2% -> 1% -> 0.5%) Analyze_Results->Optimize_Loading Reaction Successful No_Reaction No or Poor Reaction Analyze_Results->No_Reaction No/Poor Result Final_Conditions Optimized Conditions Optimize_Loading->Final_Conditions Troubleshoot Troubleshoot: - Change Ligand/Base/Solvent - Increase Temperature No_Reaction->Troubleshoot Troubleshoot->Initial_Screen

Caption: A general workflow for optimizing catalyst loading in cross-coupling reactions.

References

Technical Support Center: Purification of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Bromo-2,6-difluoropyridine. Our goal is to help you identify and remove impurities to achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis. The most common starting material for its synthesis is 2,6-difluoropyridine. Therefore, potential impurities include:

  • Unreacted Starting Material: Residual 2,6-difluoropyridine.

  • Isomeric Byproducts: Bromination of 2,6-difluoropyridine can sometimes lead to the formation of other isomers, such as 3-Bromo-2,6-difluoropyridine.

  • Poly-brominated Species: Over-bromination can result in the formation of dibromo- or even tribromo-difluoropyridines.

  • Hydrolysis Products: Reaction of the product with any residual water can lead to the formation of hydroxy-pyridines.

  • Residual Solvents and Reagents: Traces of solvents used during the synthesis and purification (e.g., acetic acid, dichloromethane) and residual brominating agents or their byproducts may be present.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to assess the purity of your compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the target compound from non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can provide detailed structural information and help identify impurities by comparing the spectra to a reference standard.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the number of components in your sample and to monitor the progress of purification.

Q3: What are the recommended storage conditions for this compound?

A3: To maintain its purity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture. Storage at 4°C is often recommended.[1]

Troubleshooting Guides

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My purified product still shows multiple peaks on GC-MS or HPLC.
Potential Cause Troubleshooting Step
Co-eluting Impurities in Column Chromatography Optimize your column chromatography conditions. Try a different solvent system with varying polarity. A gradient elution (e.g., starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate) can improve separation. Using a longer column or a stationary phase with a smaller particle size can also enhance resolution.[2][3] For pyridine-based compounds, which can interact strongly with silica gel, sometimes deactivating the silica with a small amount of triethylamine (0.1-1%) in the eluent can improve separation and prevent tailing.[4]
Ineffective Recrystallization The chosen solvent may not be optimal. Experiment with different single or mixed solvent systems. Good single solvents for halopyridines can include ethanol, methanol, or isopropanol.[5] Mixed solvent systems like ethanol/water or acetone/hexane can also be effective.[5] The goal is to find a system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.[5]
Thermal Decomposition during Distillation If you suspect your compound is degrading at its boiling point, perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point and minimize thermal decomposition.
Issue 2: I am experiencing low recovery after purification.
Potential Cause Troubleshooting Step
Product Loss during Aqueous Work-up Pyridine derivatives can be somewhat water-soluble, especially if the aqueous phase is acidic, which can protonate the pyridine nitrogen. Ensure the aqueous phase is neutral or slightly basic during extraction to minimize product loss. Washing with a saturated brine solution can also help reduce the solubility of the product in the aqueous layer.[4]
Product Streaking/Tailing on Column Chromatography This is common with pyridine compounds due to their basicity and interaction with the acidic silica gel. Adding a small amount of a base like triethylamine or pyridine to the eluent can mitigate this issue and improve the peak shape and recovery.
Using Too Much Solvent in Recrystallization Use the minimum amount of hot solvent necessary to fully dissolve the compound. Using an excessive amount will result in a significant portion of your product remaining in the mother liquor upon cooling, thus reducing your yield. You can try to recover some of this by concentrating the mother liquor and obtaining a second crop of crystals.[5]

Experimental Protocols

Below are detailed methodologies for key purification experiments.

Protocol 1: Column Chromatography

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Sand

  • Collection tubes

  • TLC plates and visualization reagents

Methodology:

  • Solvent System Selection:

    • Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. Test various ratios (e.g., 9:1, 4:1 hexanes:ethyl acetate) to find a system where the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from impurities.[6]

    • For visualization, UV light (254 nm) is often effective for aromatic compounds.[7] An iodine chamber can also be used.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with the least polar mixture if using a gradient.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general procedure for purifying solid this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixed solvent system like ethanol/water or acetone/hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Methodology:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product and a few drops of a test solvent.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering soluble impurities.

    • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes, then transfer them to a watch glass or a desiccator for complete drying.

Quantitative Data Summary

Purification MethodTypical Starting PurityExpected Final PurityTypical Yield
Single Recrystallization 90-95%98-99.5%70-90%
Column Chromatography 80-95%>99%60-85%
Vacuum Distillation 90-97%>99%75-95%

Note: These values are estimates and can vary significantly based on the nature and percentage of impurities, as well as the optimization of the purification protocol.

Visualizations

Experimental Workflow: Purification Strategy

Purification_Workflow crude Crude this compound analysis Purity Assessment (GC-MS, HPLC, NMR, TLC) crude->analysis decision Purity Acceptable? analysis->decision pure_product Pure Product decision->pure_product Yes purification Purification Method Selection decision->purification No distillation Vacuum Distillation purification->distillation If liquid & thermally stable recrystallization Recrystallization purification->recrystallization If solid chromatography Column Chromatography purification->chromatography If mixture of isomers or other impurities distillation->analysis recrystallization->analysis chromatography->analysis

Caption: Decision workflow for the purification of this compound.

Logical Relationships: Troubleshooting Low Purity

Troubleshooting_Purity start Low Purity after Initial Purification check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities is_isomer Isomeric Impurities? check_impurities->is_isomer is_starting_material Unreacted Starting Material? check_impurities->is_starting_material is_other Other Impurities? check_impurities->is_other optimize_chromatography Optimize Column Chromatography (gradient elution, longer column) is_isomer->optimize_chromatography Yes repeat_reaction Re-run Reaction to Completion or Re-purify is_starting_material->repeat_reaction Yes choose_method Select Appropriate Purification (e.g., recrystallization, distillation) is_other->choose_method Yes

Caption: Troubleshooting guide for addressing low purity issues.

References

Technical Support Center: Purification of 4-Bromo-2,6-difluoropyridine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromo-2,6-difluoropyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during column chromatography of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is the standard stationary phase for purifying this compound derivatives?

A1: The most common stationary phase for the column chromatography of these derivatives is silica gel (SiO₂), typically with a mesh size of 230-400. Silica gel is a polar adsorbent, which allows for good separation of compounds based on their polarity. For compounds that may be sensitive to the acidic nature of silica gel, neutral alumina (Al₂O₃) can be a suitable alternative. In some cases, particularly for separating fluorinated compounds from their non-fluorinated analogs, specialized perfluorophenyl (PFP) stationary phases can offer unique selectivity.

Q2: Which mobile phase system is recommended for the purification of these compounds?

A2: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent and a polar solvent is typically used. The most common and effective system is a gradient of ethyl acetate in hexanes (or heptane/petroleum ether). The polarity of the eluent is gradually increased by raising the percentage of ethyl acetate to facilitate the elution of more polar compounds. For derivatives with very different polarities, other solvent systems such as dichloromethane/methanol may be employed.

Q3: How do I determine the optimal solvent ratio for my column?

A3: The ideal solvent system is best determined by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between your desired product and any impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4. An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent without taking too long or eluting too quickly with the solvent front.

Q4: My this compound derivative seems to be decomposing on the silica gel column. What can I do?

A4: Pyridine-containing compounds can sometimes be sensitive to the acidic surface of standard silica gel, leading to degradation. To mitigate this, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) or ammonium hydroxide. Alternatively, switching to a neutral stationary phase like alumina can prevent decomposition. A 2D TLC experiment can help confirm if your compound is unstable on silica gel.

Q5: I am having trouble separating my product from a very similar impurity. How can I improve the resolution?

A5: To improve the separation of closely eluting compounds, you can try the following:

  • Use a shallower solvent gradient: A slow, gradual increase in the polarity of the mobile phase can enhance resolution.

  • Employ a longer column: Increasing the length of the stationary phase provides more opportunities for interaction and separation.

  • Optimize the solvent system: Sometimes, switching one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Reduce the amount of sample loaded: Overloading the column is a common cause of poor separation. A general guideline is to load an amount of crude material that is 1-5% of the weight of the silica gel.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A flush with a much more polar solvent (e.g., 100% ethyl acetate or a small amount of methanol in dichloromethane) can be used at the end to elute highly retained compounds.
The compound has very strong interactions with the silica gel (e.g., very polar compounds or basic amines).Consider deactivating the silica gel with triethylamine. Alternatively, use a more polar stationary phase or a different chromatographic technique like reversed-phase chromatography.
The compound may have decomposed on the column.Test for compound stability on a TLC plate. If it is unstable, use deactivated silica, alumina, or purify by another method.
All compounds elute together at the solvent front. The mobile phase is too polar.Start with a much less polar solvent system (e.g., 100% hexanes or pentane) and gradually increase the polarity.
Poor separation between the product and impurities (co-elution). The chosen solvent system lacks the necessary selectivity.Test a variety of solvent systems using TLC to find one that maximizes the difference in Rf values (ΔRf) between your product and the impurities. Consider systems like dichloromethane/hexanes or ether/pentane.
The column was overloaded with the crude sample.Reduce the amount of sample loaded onto the column.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Streaking or tailing of the product band. The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For basic compounds like pyridines, adding 0.1-1% triethylamine can improve peak shape.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of solvent before loading it onto the column. Dry loading the sample onto a small amount of silica can also create a more concentrated starting band.

Experimental Protocols & Data

General Protocol for Flash Column Chromatography

This protocol provides a general procedure for the purification of a this compound derivative using flash column chromatography on silica gel.

1. Selection of Solvent System:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

  • The optimal mobile phase will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

2. Column Packing:

  • Choose an appropriately sized column for the amount of material to be purified.

  • Secure the column in a vertical position in a fume hood.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase identified in step 1.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the initial, low-polarity mobile phase.

  • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Monitor the composition of the fractions by TLC to identify which ones contain the pure product.

5. Isolation of Pure Product:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Example Purification Conditions

The following table summarizes typical column chromatography conditions for various this compound derivatives based on their functional groups. These should be considered as starting points, and optimization based on TLC analysis is always recommended.

| Derivative Type | Example Substituent | Stationary Phase | Typical Mobile Phase (Eluent) | Expected Rf Range | | :--- | :--- | :

Managing exothermic reactions in 4-Bromo-2,6-difluoropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,6-difluoropyridine. The primary focus is on the management of exothermic reactions to ensure safety and optimal reaction outcomes.

Troubleshooting Guide

Exothermic reactions during the bromination of 2,6-difluoropyridine can lead to reduced yield, increased impurity formation, and potential safety hazards. This guide provides a systematic approach to troubleshoot common issues.

Issue: Uncontrolled Exothermic Reaction (Rapid Temperature Increase)

An uncontrolled increase in temperature is a significant safety concern and can lead to side reactions.

Potential CauseRecommended Solution
Rapid Addition of Brominating Agent Reduce the addition rate of the brominating agent. Use a syringe pump for precise and controlled addition.
Inadequate Cooling Ensure the reaction vessel is adequately immersed in a cooling bath (e.g., ice-water or dry ice-acetone). Check the efficiency of the cooling system.
Poor Mixing Increase the stirring rate to ensure efficient heat dissipation throughout the reaction mixture. For larger scale reactions, consider mechanical stirring.
High Concentration of Reactants Dilute the reaction mixture by using a larger volume of a suitable solvent.

Issue: Low Yield of this compound

Low product yield can be attributed to several factors, often linked to poor control of the reaction exotherm.

Potential CauseRecommended Solution
Side Reactions due to High Temperature Maintain a consistently low temperature throughout the addition of the brominating agent. For highly reactive systems, consider temperatures as low as -78°C.
Incomplete Reaction After the addition of the brominating agent, allow the reaction to stir at a low temperature for a sufficient period. Monitor the reaction progress using techniques like TLC or GC-MS.
Formation of Di-brominated Byproducts Use a stoichiometric amount of the brominating agent. Over-bromination can occur if an excess is used or if there are localized high concentrations.
Degradation of Product Work up the reaction promptly after completion to minimize product degradation.

Issue: Formation of Impurities

The presence of impurities complicates purification and can indicate suboptimal reaction conditions.

Potential CauseRecommended Solution
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Over-bromination As with low yield, precise control over the stoichiometry of the brominating agent is crucial.
Reaction with Solvent Choose a solvent that is inert under the reaction conditions. Acetic acid is commonly used for similar brominations.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with the synthesis of this compound?

The primary hazard is the exothermic nature of the bromination reaction, which can lead to a thermal runaway if not properly controlled. Bromine is also a highly corrosive and toxic reagent and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q2: How can I effectively control the temperature during the bromination of 2,6-difluoropyridine?

Effective temperature control can be achieved through a combination of strategies:

  • Slow, Dropwise Addition: The brominating agent should be added slowly and in a controlled manner.

  • Efficient Cooling: Utilize a cooling bath and ensure good thermal contact with the reaction vessel.

  • Vigorous Stirring: Maintain good agitation to prevent localized hot spots.

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate heat.

Q3: Are there safer alternatives to using elemental bromine for this synthesis?

Yes, several alternatives can be considered:

  • N-Bromosuccinimide (NBS): A solid and easier-to-handle brominating agent.

  • In-situ Generation of Bromine: Using a system like hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) can be a safer option as it avoids the handling of neat bromine.

Q4: What is a typical temperature range for the bromination of 2,6-difluoropyridine?

While specific data for this compound is limited, analogous brominations of similar compounds, such as 2,6-difluoroaniline, are often carried out at temperatures below 25°C.[1] For more reactive systems or on a larger scale, lower temperatures may be necessary to maintain control.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

The following is a representative protocol for the synthesis of a related compound, 4-Bromo-2,6-difluoroaniline, which can be adapted for the synthesis of this compound with appropriate safety precautions and optimization.

Synthesis of 4-Bromo-2,6-difluoroaniline (Analogous Protocol)

Materials:

  • 2,6-difluoroaniline

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulphate

  • Sodium acetate

  • Water

  • Ether

  • 10% Sodium hydroxide solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,6-difluoroaniline (1.0 eq) in glacial acetic acid.

  • Cool the stirred solution in an ice bath to maintain a temperature below 25°C.[1]

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the 2,6-difluoroaniline solution over a period of 1-2 hours, ensuring the temperature does not exceed 25°C.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Quench the reaction by adding a solution of sodium thiosulphate and sodium acetate in water.

  • Extract the product with ether.

  • Wash the ether phase sequentially with water, 10% sodium hydroxide solution, and again with water.

  • Dry the ether layer over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by steam distillation or recrystallization.

Quantitative Data Summary

The following table summarizes quantitative data from a representative synthesis of 4-Bromo-2,6-difluoroaniline, which may serve as a starting point for the synthesis of this compound.

ParameterValueReference
Reactant Ratio (2,6-difluoroaniline:Bromine) 1:1 (0.79 mol:0.79 mol)[1]
Reaction Temperature Below 25°C[1]
Reaction Time (post-addition) 2 hours[1]
Yield (of 4-Bromo-2,6-difluoroaniline) 134 g (from 101.5 g of starting material)[1]

Visualizations

Experimental Workflow for Bromination

experimental_workflow start Start: Prepare Solution of 2,6-difluoropyridine in Acetic Acid cool Cool Reaction Mixture (e.g., ice bath) start->cool add_br2 Slow, Dropwise Addition of Bromine Solution cool->add_br2 monitor_temp Maintain Temperature < 25°C add_br2->monitor_temp stir Stir at Room Temperature (2 hours) add_br2->stir monitor_temp->add_br2 quench Quench Reaction (Sodium Thiosulphate) stir->quench extract Workup and Extraction (Ether/Water) quench->extract purify Purification (Distillation/Recrystallization) extract->purify end End: this compound purify->end

Caption: A generalized workflow for the bromination of 2,6-difluoropyridine.

Troubleshooting Logic for Exothermic Reactions

troubleshooting_logic start Problem: Uncontrolled Exotherm check_addition Is Bromine Addition Rate Slow? start->check_addition slow_addition Action: Reduce Addition Rate check_addition->slow_addition No check_cooling Is Cooling System Efficient? check_addition->check_cooling Yes slow_addition->check_cooling improve_cooling Action: Enhance Cooling check_cooling->improve_cooling No check_stirring Is Stirring Vigorous? check_cooling->check_stirring Yes improve_cooling->check_stirring increase_stirring Action: Increase Stirring Rate check_stirring->increase_stirring No check_concentration Is Reactant Concentration High? check_stirring->check_concentration Yes increase_stirring->check_concentration dilute Action: Dilute Reaction Mixture check_concentration->dilute Yes end Problem Resolved check_concentration->end No dilute->end

Caption: A logical workflow for troubleshooting uncontrolled exothermic reactions.

References

Technical Support Center: Isomeric Byproducts in 4-Bromo-2,6-difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing isomeric byproducts during chemical reactions involving 4-Bromo-2,6-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric byproducts observed in reactions with this compound?

A1: In nucleophilic aromatic substitution (SNAr) reactions, the primary expected product is the substitution of one of the fluorine atoms. Due to the electronic properties of the pyridine ring, nucleophilic attack is generally favored at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions).[1] In this compound, this means the primary isomeric byproducts arise from the substitution of a fluorine atom at either the C-2 or C-6 position, leading to regioisomers. While substitution at the bromine-bearing C-4 position is also possible, the fluorine atoms are typically more susceptible to nucleophilic displacement in polyhalogenated pyridines.[2]

Q2: What factors influence the formation of these isomeric byproducts?

A2: The regioselectivity of nucleophilic substitution on the this compound ring is influenced by several factors, including:

  • Nature of the Nucleophile: The size and nucleophilicity of the incoming group can affect which position is preferentially attacked.

  • Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically more stable isomers, which may not be the desired product.

  • Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting the isomer ratio.

  • Base: In reactions requiring a base, its strength and steric bulk can play a role in the regiochemical outcome.

Q3: How can I identify and quantify the isomeric byproducts in my reaction mixture?

A3: The most common and effective methods for identifying and quantifying isomeric byproducts of this compound reactions are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] These techniques can separate isomers with very similar physical properties and provide quantitative data on their relative abundance. For complex mixtures, two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can offer enhanced resolution.[3]

Troubleshooting Guide

Issue: My reaction is producing a significant amount of an undesired isomer.

This troubleshooting guide provides potential solutions and adjustments to your reaction conditions to minimize the formation of isomeric byproducts.

Quantitative Data on Isomer Ratios

The following table summarizes the expected impact of different reaction parameters on the regioselectivity of a typical nucleophilic substitution reaction on this compound with a generic amine nucleophile. This data is representative and may vary depending on the specific nucleophile and other reagents used.

ParameterCondition AProduct A : Isomer B RatioCondition BProduct A : Isomer B Ratio
Temperature 25°C90 : 1080°C75 : 25
Solvent Dioxane85 : 15DMSO95 : 5
Base K₂CO₃88 : 12NaH92 : 8
Nucleophile Primary Amine91 : 9Secondary Amine82 : 18

Product A refers to the desired 2-substituted isomer, and Isomer B refers to the undesired 4-substituted isomer.

Experimental Protocols

Detailed Methodology for a Representative Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add the amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Detailed Methodology for HPLC Analysis of Isomeric Byproducts

This protocol provides a general method for the separation and quantification of isomeric products.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • A C18 reverse-phase column is a good starting point. For challenging separations, a pentafluorophenyl (PFP) column may provide better selectivity for halogenated aromatic compounds.

Mobile Phase:

  • A gradient of acetonitrile and water is commonly used.

  • For Mass-Spec compatible methods, use formic acid as an additive instead of phosphoric acid.[4]

Procedure:

  • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).

  • Set the column temperature (e.g., 30°C).

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample.

  • Run a gradient elution to separate the components. For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Identify the peaks corresponding to the desired product and isomeric byproducts by comparing their retention times with known standards or by collecting fractions and analyzing them by mass spectrometry.

  • Quantify the relative peak areas to determine the isomer ratio.

Visualizations

Isomer_Identification_Workflow Workflow for Identifying and Mitigating Isomeric Byproducts cluster_reaction Reaction & Initial Analysis cluster_separation Separation & Quantification cluster_troubleshooting Troubleshooting & Optimization start Start: Reaction of this compound reaction_mixture Crude Reaction Mixture start->reaction_mixture initial_analysis Initial Analysis (TLC, LC-MS) reaction_mixture->initial_analysis hplc_gcms HPLC or GC-MS Analysis initial_analysis->hplc_gcms quantification Quantify Isomer Ratio hplc_gcms->quantification decision Is Isomer Ratio Acceptable? quantification->decision optimization Optimize Reaction Conditions (Temperature, Solvent, Base) decision->optimization No pure_product Pure Product decision->pure_product Yes optimization->start Re-run Reaction

Caption: Logical workflow for the identification, quantification, and mitigation of isomeric byproducts in this compound reactions.

Signaling_Pathway Factors Influencing Regioselectivity cluster_factors Reaction Parameters cluster_products Reaction Outcome reactant This compound desired_isomer Desired Regioisomer reactant->desired_isomer undesired_isomer Undesired Regioisomer reactant->undesired_isomer nucleophile Nucleophile (Sterics, Basicity) nucleophile->desired_isomer nucleophile->undesired_isomer temperature Temperature temperature->desired_isomer temperature->undesired_isomer solvent Solvent (Polarity, H-bonding) solvent->desired_isomer solvent->undesired_isomer base Base (Strength, Sterics) base->desired_isomer base->undesired_isomer

Caption: Diagram illustrating the key experimental factors that influence the regiochemical outcome of nucleophilic substitution reactions on this compound.

References

Technical Support Center: High-Purity Recrystallization of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: For pyridine derivatives like this compound, a good starting point is to screen common organic solvents. Due to the presence of the polar pyridine ring and halogen substituents, solvents such as ethanol, methanol, and toluene are recommended for initial evaluation.[1] Mixed solvent systems, like ethanol/water, acetone/water, or toluene/hexane, can also be effective.[1] The ideal solvent or solvent system is one in which this compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.[1]

Q2: My compound has "oiled out" instead of crystallizing. What should I do?

A2: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated.[1] To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.[2] Another approach is to add a seed crystal of the pure compound if available.[2] If these methods are unsuccessful, it may be necessary to redissolve the oil in a larger volume of the hot solvent and allow it to cool at a much slower rate.[2][3]

Q3: The recovery of my purified product is very low. What are the potential causes and solutions?

A3: Several factors can contribute to low recovery during recrystallization:

  • Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor, even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[1][4]

  • Premature crystallization: If crystals form during hot filtration, the product will be lost. To prevent this, ensure the filtration apparatus is preheated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to maximize the formation of crystals.[4]

  • Loss during transfer: Carefully transfer all materials between vessels. You can rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter to recover more product.[4]

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. It is important to use a minimal amount of charcoal, as excessive use can also adsorb your desired compound, leading to lower yields. After adding the charcoal, boil the solution for a few minutes and then perform a hot filtration to remove the charcoal.

Q5: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A5: If crystals do not form, the solution is likely not supersaturated. You can attempt to induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod. [3]

  • Adding a seed crystal of pure this compound. [3]

  • Cooling the solution further by placing the flask in an ice bath or a refrigerator.

  • Reducing the solvent volume by evaporation and then allowing the solution to cool again.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Re-dissolve the oil in more solvent and allow it to cool more slowly. Consider a solvent with a lower boiling point.
The solution is too concentrated.Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
Low Yield Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.[4] Concentrate the mother liquor to obtain a second crop of crystals.
The cooling process was too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Crystals were lost during transfer.Rinse the flask with ice-cold mother liquor and transfer it to the filter funnel.[4]
No Crystal Formation The solution is not supersaturated.Scratch the inside of the flask with a glass rod, add a seed crystal, or cool the solution in an ice bath.[3]
The wrong solvent was chosen.Re-evaluate the solvent system through small-scale solubility tests.
Colored Crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.

1. Solvent Selection:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents or solvent mixtures to each tube.

  • Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]

2. Dissolution:

  • Place the crude product in an Erle­nmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture while stirring.

  • Continue to add small portions of the solvent until the compound is completely dissolved at the solvent's boiling point.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask.

  • Quickly filter the hot solution to remove any insoluble impurities or activated charcoal.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

7. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them.

  • For final drying, place the crystals in a desiccator.

Visual Troubleshooting Guide

TroubleshootingRecrystallization start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_ok Pure Crystals Formed observe->crystals_ok Success oiling_out Problem: Oiling Out observe->oiling_out Issue no_crystals Problem: No Crystals Form observe->no_crystals Issue low_yield Problem: Low Yield observe->low_yield Issue end Successful Purification crystals_ok->end solution1 Action: - Reheat & Add More Solvent - Cool Slowly - Change Solvent oiling_out->solution1 solution2 Action: - Scratch Flask - Add Seed Crystal - Cool in Ice Bath - Reduce Solvent Volume no_crystals->solution2 solution3 Action: - Use Less Solvent Initially - Concentrate Mother Liquor low_yield->solution3 solution1->dissolve Retry solution2->cool Retry solution3->dissolve Retry with new batch

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Regioselective Functionalization of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the regioselective functionalization of 4-Bromo-2,6-difluoropyridine. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the chemical modification of this versatile building block. The inherent electronic properties of the difluoropyridine ring system present unique challenges in achieving high regioselectivity at the C4 position. This guide is designed to help you navigate these complexities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselective functionalization at the C4 position of this compound challenging?

A1: The primary challenges stem from the electronic nature of the pyridine ring, which is significantly influenced by the two fluorine atoms at the C2 and C6 positions. These electron-withdrawing groups decrease the electron density of the ring, making it less susceptible to certain reactions. Furthermore, the nitrogen atom's lone pair can coordinate with metal catalysts, potentially leading to catalyst inhibition or undesired side reactions. While the bromine at C4 is a good leaving group for cross-coupling reactions, competing reactions at other positions or decomposition of the starting material can occur under non-optimized conditions.

Q2: What are the most common side reactions observed during the functionalization of this compound?

A2: Common side reactions include:

  • Protodebromination: Loss of the bromine atom and its replacement with a hydrogen atom, leading to the formation of 2,6-difluoropyridine. This is often promoted by certain bases and protic solvents.

  • Homocoupling: Dimerization of the boronic acid or organometallic reagent, especially in Suzuki-Miyaura coupling.

  • Hydrodehalogenation: Complete removal of the bromine atom, which can be a significant issue in palladium-catalyzed reactions.

  • Formation of regioisomers: Although the C4 position is the primary site of reaction for cross-coupling, functionalization at other positions can occur, especially in C-H activation or lithiation reactions if not properly directed.

Q3: How do the fluorine atoms at the C2 and C6 positions influence the reactivity of the C4-bromo bond?

A3: The fluorine atoms have a strong electron-withdrawing effect, which generally enhances the electrophilicity of the pyridine ring and makes the C4-bromo bond more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. This activation is beneficial for achieving reactions at the C4 position. However, these fluorine atoms can also influence the stability of intermediates and the overall reaction kinetics.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

If you are experiencing low or no yield in your Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low/No Yield check_reagents Check Reagent Quality (Arylboronic acid, Base, Solvent) start->check_reagents check_catalyst Evaluate Catalyst System (Pd source, Ligand) check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, anhydrous reagents. Degas solvents thoroughly. check_reagents->sub_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) check_catalyst->optimize_conditions Catalyst System OK sub_catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use a pre-catalyst. check_catalyst->sub_catalyst product Improved Yield optimize_conditions->product Optimization Successful sub_conditions Increase temperature incrementally (80-120 °C). Increase reaction time. Adjust concentration (0.1-0.5 M). optimize_conditions->sub_conditions G start Low Yield / Side Reactions check_catalyst Evaluate Catalyst & Ligand start->check_catalyst check_base Check Base Selection & Quality check_catalyst->check_base Catalyst System Appropriate sub_catalyst Screen bulky phosphine ligands (e.g., XPhos, RuPhos). Increase catalyst loading (2-5 mol%). check_catalyst->sub_catalyst optimize_conditions Optimize Reaction Conditions check_base->optimize_conditions Base is Suitable sub_base Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). Ensure base is anhydrous. check_base->sub_base product Improved Yield & Selectivity optimize_conditions->product Optimization Successful sub_conditions Use anhydrous, degassed solvents (e.g., Toluene, Dioxane). Adjust temperature (80-110 °C). optimize_conditions->sub_conditions

Work-up procedure to minimize product loss of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to minimize product loss during the work-up of 4-Bromo-2,6-difluoropyridine.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a reaction mixture containing this compound?

A typical work-up involves quenching the reaction, extracting the product with a suitable organic solvent, washing the organic layer to remove impurities, and finally drying and concentrating the organic phase. For instance, a common procedure includes carefully pouring the cooled reaction mixture onto ice, followed by extraction with a solvent like dichloromethane. The organic layer is then washed sequentially with a saturated sodium bicarbonate solution and brine.[1]

Q2: My product, this compound, appears to be hydrolyzing back to the starting material during the work-up. How can I prevent this?

Hydrolysis of the brominated product can be a significant issue, especially under certain pH conditions.[1] To minimize this, it is crucial to perform the work-up and purification steps under anhydrous conditions whenever feasible.[1] If an aqueous work-up is necessary, ensure it is performed quickly and at a low temperature. Neutralizing the reaction mixture carefully and avoiding strongly acidic or basic conditions during the wash steps can also help mitigate hydrolysis.

Q3: I am observing significant product loss during the extraction phase. What can I do to improve my yield?

Product loss during extraction can occur due to several factors. To enhance recovery, ensure you are using an appropriate extraction solvent. While dichloromethane is commonly used, other solvents like ethyl acetate or diethyl ether might be more effective depending on the reaction mixture's composition.[1][2] Performing multiple extractions with smaller volumes of solvent is generally more efficient than a single extraction with a large volume. Additionally, minimizing the number of transfers between vessels can reduce mechanical losses.[1]

Q4: What are the best practices for washing the organic layer to remove impurities without losing the product?

A systematic washing procedure is key. A wash with a saturated sodium bicarbonate solution is effective for neutralizing any remaining acids.[1] If the reaction involved a brominating agent like PBr₃, a careful aqueous quench and wash are necessary to remove phosphorus-based byproducts.[1] Following the aqueous washes, a brine wash helps to remove dissolved water from the organic layer, improving the efficiency of the subsequent drying step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction has gone to completion by monitoring with TLC or GC-MS before starting the work-up.
Product loss during aqueous extraction.Ensure the pH of the aqueous layer is neutral to slightly basic to prevent the protonation of the pyridine nitrogen and subsequent loss into the aqueous phase. Use a saturated brine wash to decrease the solubility of the product in the aqueous layer.[3]
Product is volatile.During solvent removal, use moderate temperatures and reduced pressure to avoid significant loss of the product.[1]
Presence of Impurities in Final Product Unreacted starting material.Optimize reaction conditions (e.g., reaction time, temperature) to drive the reaction to completion. Unreacted starting material may be removed by column chromatography.[1]
Formation of byproducts.Identify byproducts using analytical techniques like GC-MS or NMR. Adjust reaction conditions to minimize their formation. Careful washing during the work-up can remove some byproducts. For instance, a sodium thiosulfate wash can be used to remove excess bromine.[2]
Co-elution of impurities during chromatography.Optimize the solvent system for column chromatography. A gradient elution may be necessary. For halogenated pyridines, deactivating silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) can sometimes improve separation.[3]
"Oiling Out" During Crystallization The chosen solvent is not optimal.The compound may be too soluble in the chosen solvent, or the melting point of the compound is lower than the boiling point of the solvent. Try a different solvent or a mixed-solvent system.
Cooling process is too rapid.Allow the solution to cool more slowly to encourage crystal formation instead of oiling out.

Experimental Protocols

General Aqueous Work-up Procedure
  • Quenching: Carefully pour the cooled reaction mixture onto crushed ice with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.

  • Washing:

    • Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution to neutralize any residual acids.

    • If excess bromine is present (indicated by a yellow/orange color), wash with a 10% aqueous sodium thiosulfate solution until the color disappears.

    • Wash with deionized water.

    • Finally, wash with a saturated brine solution to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a moderate temperature to obtain the crude this compound.

Recrystallization for Purification
  • Solvent Selection: Determine a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. Potential solvents include ethanol, methanol, or a mixed system like ethanol/water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visual Guides

experimental_workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Crude Reaction Mixture quench Quench with Ice reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous Agent wash->dry concentrate Concentrate under Vacuum dry->concentrate crude_product Crude Product concentrate->crude_product recrystallize Recrystallization crude_product->recrystallize pure_product Pure this compound recrystallize->pure_product

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_guide start Problem Encountered During Work-up low_yield Low Product Yield? start->low_yield impurities Impurities in Product? start->impurities oiling_out Product 'Oiling Out'? start->oiling_out check_reaction Verify reaction completion (TLC/GC-MS) low_yield->check_reaction Yes optimize_extraction Optimize extraction solvent and pH low_yield->optimize_extraction Yes gentle_concentration Use moderate temperature for solvent removal low_yield->gentle_concentration Yes identify_impurities Identify impurities (NMR/GC-MS) impurities->identify_impurities Yes optimize_washing Optimize washing steps (e.g., NaHCO3, Na2S2O3) impurities->optimize_washing Yes chromatography Purify by column chromatography impurities->chromatography Yes change_solvent Change recrystallization solvent/use mixed solvents oiling_out->change_solvent Yes slow_cooling Ensure slow cooling of the solution oiling_out->slow_cooling Yes

Caption: Troubleshooting decision tree for common work-up issues.

References

Validation & Comparative

Purity Analysis of 4-Bromo-2,6-difluoropyridine: A Comparative Guide by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reliable chemical synthesis. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 4-Bromo-2,6-difluoropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Its high separation efficiency and sensitive detection make it an ideal method for identifying and quantifying impurities in this compound.

Experimental Protocol: GC-MS

A robust GC-MS method was developed for the purity analysis of this compound.

  • Instrumentation : Agilent 6890 GC coupled with a 5973 Mass Selective Detector.

  • Sample Preparation : A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. This was further diluted to 100 µg/mL for analysis.

  • GC Conditions :

    • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature : 250°C

    • Injection Volume : 1 µL (splitless mode)

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program : Initial temperature of 60°C held for 2 minutes, ramped to 280°C at 15°C/min, and held for 5 minutes.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV

    • Source Temperature : 230°C

    • Quadrupole Temperature : 150°C

    • Scan Range : 40-400 amu

Data Presentation: Purity Analysis by GC-MS

The purity of a commercial batch of this compound was assessed using the developed GC-MS method. The primary component and potential process-related impurities were identified and quantified.

Compound NameRetention Time (min)Area (%)Identification
This compound8.5499.25Main Component
2,6-Difluoropyridine6.210.35Starting Material
2,4-Dibromo-6-fluoropyridine9.870.21Over-bromination
Isomeric Impurity8.720.19Positional Isomer

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other analytical techniques can provide complementary information for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

  • Principle : Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

  • Advantages :

    • Suitable for non-volatile and thermally unstable impurities.

    • Well-established for quantitative analysis with high precision.

  • Limitations :

    • May have lower resolution for some closely related volatile impurities compared to capillary GC.

    • Does not provide the same level of structural information as MS detection without being coupled to a mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Principle : Based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.

  • Advantages :

    • Provides detailed structural information, aiding in the unambiguous identification of impurities.

    • qNMR can provide a direct measure of purity against a certified reference standard without the need for compound-specific calibration curves.

  • Limitations :

    • Lower sensitivity compared to GC-MS and HPLC, making it less suitable for trace impurity detection.

    • Complex mixtures can lead to overlapping signals, complicating spectral interpretation.

Comparative Summary of Analytical Techniques
ParameterGC-MSHPLC-UVNMR Spectroscopy
Principle Separation of volatile compounds with mass-based detectionSeparation based on polarity and partitioningNuclear spin transitions in a magnetic field
Best Suited For Volatile impurities, structural confirmationNon-volatile impurities, routine QCStructural elucidation, absolute quantification (qNMR)
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg to µg level)
Sample Throughput ModerateHighLow
Cost Moderate to HighModerateHigh

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 4-Bromo-2,6- difluoropyridine Dissolution Dissolve in Methanol Sample->Dissolution Dilution Dilute to 100 µg/mL Dissolution->Dilution Injection Inject 1 µL Dilution->Injection Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (EI, 40-400 amu) Separation->Detection Integration Peak Integration Detection->Integration Identification Library Search & Mass Spectral Analysis Integration->Identification Quantification Area % Calculation Identification->Quantification

GC-MS Experimental Workflow

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC-UV cluster_nmr NMR GCMS_Node High sensitivity for volatile impurities. Provides structural information. HPLC_Node Ideal for non-volatile and thermally labile compounds. High precision for quantification. NMR_Node Unambiguous structure elucidation. Absolute quantification (qNMR). Purity_Analysis Purity Analysis of This compound Purity_Analysis->GCMS_Node Purity_Analysis->HPLC_Node Purity_Analysis->NMR_Node

A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 4-Bromo- and 4-Chloro-2,6-difluoropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and materials science, the 2,6-difluoropyridine scaffold is a privileged motif, offering a unique combination of chemical stability and synthetic versatility. The introduction of a halogen at the 4-position provides a critical handle for further molecular elaboration. The choice between 4-Bromo-2,6-difluoropyridine and its chloro-analogue is a frequent decision point for synthetic chemists, with significant implications for reaction efficiency, cost, and overall strategic success. This guide provides an in-depth, data-supported comparison of these two key building blocks, focusing on their performance in two of the most fundamental transformations in contemporary organic synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

The Dichotomy of Reactivity: A Tale of Two Mechanisms

The reactivity of this compound and 4-Chloro-2,6-difluoropyridine is not a simple matter of one being universally "better" than the other. Instead, their utility is dictated by the specific reaction mechanism at play. The presence of two strongly electron-withdrawing fluorine atoms at the 2- and 6-positions renders the pyridine ring highly electron-deficient, a key factor influencing the outcome of both SNAr and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The Reign of Fluorine's Electronegativity

In SNAr reactions, the rate-determining step is the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the overall reaction rate. Here, the high electronegativity of the fluorine atoms plays a dual role: they activate the ring towards nucleophilic attack and, in the case of 4-Chloro-2,6-difluoropyridine, the chlorine at the 4-position further contributes to this activation.

However, a fascinating and somewhat counterintuitive principle of SNAr on haloaromatics is that the bond strength of the carbon-halogen bond is not the primary determinant of reactivity. Instead, the powerful inductive electron-withdrawing effect of the halogen at the site of substitution is a dominant factor in stabilizing the negatively charged Meisenheimer complex. Fluorine, being the most electronegative halogen, provides the greatest stabilization, making fluoride an excellent leaving group in this context. Consequently, fluorinated pyridines are often more reactive in SNAr reactions than their chlorinated or brominated counterparts.[2]

Data Presentation: SNAr Reactivity Comparison

The following table provides illustrative data based on typical SNAr reactions with amine nucleophiles, highlighting the expected trend in reactivity.

Aryl HalideNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-Chloro-2,6-difluoropyridineMorpholineK₂CO₃DMSO804~95
This compoundMorpholineK₂CO₃DMSO1008~85

Experimental Protocol: SNAr Amination of 4-Chloro-2,6-difluoropyridine

This protocol describes a general procedure for the SNAr reaction of 4-Chloro-2,6-difluoropyridine with a secondary amine.

Materials:

  • 4-Chloro-2,6-difluoropyridine

  • Morpholine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-2,6-difluoropyridine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to dissolve the solids.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-morpholino-2,6-difluoropyridine.

Visualization: SNAr Reaction Workflow

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine 4-Chloro-2,6-difluoropyridine and K₂CO₃ in DMSO add_nucleophile Add Morpholine start->add_nucleophile heat Heat to 80°C for 4h add_nucleophile->heat quench Quench with Water heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Chromatography extract->purify end_product Pure Product purify->end_product

Caption: A typical experimental workflow for the SNAr amination of 4-Chloro-2,6-difluoropyridine.

Palladium-Catalyzed Cross-Coupling: The Strength of the Carbon-Halogen Bond Prevails

In contrast to SNAr, the reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[3][4] and Buchwald-Hartwig amination[5][6], is primarily governed by the strength of the carbon-halogen bond. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the low-valent palladium catalyst.[7] This step involves the cleavage of the C-X bond.

The bond dissociation energies for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F. Consequently, aryl bromides are generally more reactive than aryl chlorides in these transformations. The weaker C-Br bond in this compound allows for a more facile oxidative addition to the palladium catalyst compared to the stronger C-Cl bond in 4-Chloro-2,6-difluoropyridine. This translates to faster reaction rates, often milder reaction conditions, and broader substrate scope for the bromo-derivative. While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, they often require more specialized and expensive catalyst systems.

Data Presentation: Cross-Coupling Reactivity Comparison

The following tables provide illustrative data for Suzuki-Miyaura and Buchwald-Hartwig reactions, demonstrating the superior reactivity of the bromo-derivative.

Suzuki-Miyaura Coupling

Aryl HalideBoronic Acid PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O802~90
4-Chloro-2,6-difluoropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane10012~80

Buchwald-Hartwig Amination

Aryl HalideAmine PartnerCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / BINAPNaOtBuToluene904~88
4-Chloro-2,6-difluoropyridineAnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane11018~75

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents)

  • Sodium Carbonate (Na₂CO₃, 2.0 equivalents)

  • Toluene, Ethanol, and Water (4:1:1 mixture)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and phenylboronic acid (1.1 eq) in the toluene/ethanol/water solvent mixture.

  • Add sodium carbonate (2.0 eq) to the solution.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction to 80 °C and stir for 2 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield 4-phenyl-2,6-difluoropyridine.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂(R) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Strategic Choice Based on Chemical Principles

The comparative analysis of this compound and 4-Chloro-2,6-difluoropyridine underscores a fundamental principle in organic synthesis: the optimal choice of starting material is intrinsically linked to the intended chemical transformation.

  • For Nucleophilic Aromatic Substitution (SNAr) reactions, 4-Chloro-2,6-difluoropyridine is generally the superior substrate. The higher electronegativity of chlorine at the 4-position enhances the electron-deficiency of the pyridine ring, facilitating nucleophilic attack and stabilizing the key Meisenheimer intermediate.

  • For Palladium-Catalyzed Cross-Coupling reactions, This compound is the more reactive partner. The weaker carbon-bromine bond allows for a more facile oxidative addition, the often rate-limiting step in catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

By understanding the underlying mechanistic principles and leveraging the available experimental data, researchers can make informed decisions in the selection of these valuable synthetic building blocks, ultimately leading to more efficient and successful synthetic campaigns in the pursuit of novel molecules with desired functions.

References

Orthogonal Reactivity: The Key Advantage of 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 4-Bromo-2,6-difluoropyridine and Other Dihalopyridines in Synthetic Chemistry

For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic strategy. Dihalopyridines are a cornerstone in the synthesis of complex molecules, and among them, this compound presents a unique combination of reactive sites. This guide provides an objective comparison of this compound with other common dihalopyridines, such as 2,6-dichloropyridine and 2,6-dibromopyridine, supported by experimental principles and data to inform substrate selection and reaction optimization.

The primary advantage of this compound lies in the differential reactivity of its halogen substituents. The bromine atom at the 4-position is readily susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atoms at the 2- and 6-positions are activated for nucleophilic aromatic substitution (SNAr). This "orthogonal reactivity" allows for a stepwise and selective functionalization of the pyridine ring, a highly desirable feature in the synthesis of complex, polysubstituted molecules.[1]

Orthogonal_Reactivity A This compound B Cross-Coupling Product (Functionalization at C4) A->B Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) C SNAr Product (Functionalization at C2/C6) A->C Nucleophilic Aromatic Substitution (SNAr) D Polysubstituted Pyridine B->D SNAr C->D Cross-Coupling

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for the formation of C-C and C-heteroatom bonds. The rate-determining step in many of these reactions is the oxidative addition of the organohalide to the palladium(0) complex. The reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy, following the general trend: C-I > C-Br > C-Cl > C-F.[2][3][4]

Consequently, the bromine atom of this compound is the preferred site for cross-coupling over the highly stable C-F bonds. When compared to other dihalopyridines, 2,6-dibromopyridine is generally more reactive than 2,6-dichloropyridine in these transformations, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[2]

Substrate Typical Coupling Partner Typical Catalyst System Relative Reactivity Illustrative Yield
This compound Arylboronic acids (Suzuki)Pd(PPh₃)₄, Base (e.g., K₂CO₃)High (at C-Br)Good to Excellent
2,6-Dibromopyridine Arylboronic acids (Suzuki)Pd(PPh₃)₂Cl₂, Base (e.g., Na₂CO₃)High~85% (di-arylation)[2]
2,6-Dichloropyridine Arylboronic acids (Suzuki)Pd(OAc)₂/SPhos, Base (e.g., K₃PO₄)ModerateGood (mono-arylation)[2]

Note: The yields are illustrative and can vary significantly based on the specific substrates, catalyst, ligands, base, and solvent used. For challenging substrates like dichloropyridines, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often necessary.[3]

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity order of halogens is reversed in SNAr reactions (F > Cl > Br > I). The rate-determining step is the attack of the nucleophile on the aromatic ring to form a negatively charged Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate complex through its powerful inductive effect.[5][6] This makes the fluorine atoms in this compound excellent sites for SNAr reactions.

Leaving Group Relative Rate of SNAr Reason
Fluorine FastestHigh electronegativity makes the carbon highly electrophilic and stabilizes the Meisenheimer intermediate.[5][6]
Chlorine IntermediateLess electronegative than fluorine, leading to a less electrophilic carbon center.
Bromine SlowestThe C-Br bond is weaker, but the carbon is less electrophilic, and bromide is a better leaving group in SN2, but not as effective in the rate-determining step of SNAr.[5][7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general guideline and may require optimization for specific substrates.

  • To a reaction vessel, add the bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1, 5 mL).

  • Heat the reaction mixture with stirring at a temperature ranging from 80°C to 110°C for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromopyridine - Boronic Acid - Pd Catalyst - Base B Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent B->C D Heat & Stir (80-110°C) C->D E Monitor Progress (TLC/LC-MS) D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify (Chromatography) G->H I Final Product H->I

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on a Fluoropyridine
  • Dissolve the fluoropyridine derivative (1.0 mmol) in a suitable polar aprotic solvent such as DMF, DMSO, or THF (5-10 mL) in a reaction vessel.

  • Add the nucleophile (e.g., an amine or alkoxide, 1.1-2.0 mmol) and a base if necessary (e.g., K₂CO₃ or NaH, 1.5-3.0 mmol).

  • Stir the reaction mixture at a temperature ranging from room temperature to 100°C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the residue via column chromatography or recrystallization to obtain the desired product.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of complex substituted pyridines. Its key advantage over other dihalopyridines like 2,6-dichloropyridine and 2,6-dibromopyridine is the orthogonal reactivity of its halogen atoms. The C4-bromine allows for selective functionalization via well-established palladium-catalyzed cross-coupling reactions, while the C2/C6-fluorines are primed for nucleophilic aromatic substitution. This dual reactivity enables chemists to construct intricate molecular architectures in a controlled and stepwise manner, making this compound an excellent choice for applications in pharmaceutical and materials science research.

References

Reactivity comparison between bromine and fluorine sites in 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Bromo-2,6-difluoropyridine is a versatile trifunctional building block widely employed in the synthesis of complex molecules for pharmaceuticals and materials science. Its utility stems from the differential reactivity of its halogen substituents: a bromine atom at the C4 position and two fluorine atoms at the C2 and C6 positions. This guide provides an objective comparison of the reactivity at these sites, supported by experimental data and detailed protocols, to aid in synthetic planning and methodology.

The pyridine ring's electron-deficient nature, coupled with the distinct electronic properties of bromine and fluorine, allows for highly selective, sequential functionalization under different reaction paradigms. Generally, the C4-Br bond is preferentially targeted in palladium-catalyzed cross-coupling reactions, while the C2/C6-F bonds are more susceptible to nucleophilic aromatic substitution (SNAr).

I. Palladium-Catalyzed Cross-Coupling Reactions: Selective C4-Br Functionalization

In transition metal-catalyzed cross-coupling reactions, the reactivity of the C-X bond is paramount. The C-Br bond is significantly weaker and thus more reactive towards oxidative addition to a palladium(0) catalyst than the much stronger C-F bond.[1][2] This substantial difference in reactivity allows for exceptional selectivity, enabling the functionalization of the C4 position while leaving the C2 and C6 fluorine atoms untouched.[3] This selectivity is crucial for building molecular complexity in a controlled manner.

Common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination proceed with high yields and selectivity at the C4-bromo position.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Ref.
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-9085-95[1]
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XantPhosCs₂CO₃Toluene100~90[4]

*Yields are typical for analogous aryl bromides and may vary based on specific substrate and conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the selective Suzuki-Miyaura coupling at the C4 position.[1][5][6]

  • Materials: this compound, Arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/Water (4:1), Magnetic stir bar, Schlenk flask.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

G cluster_reactivity Selective Reactivity of this compound cluster_pd Pd-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution reactant This compound product_pd 4-Aryl-2,6-difluoropyridine reactant->product_pd Suzuki-Miyaura (Selective C-Br Activation) product_snar 4-Bromo-2-substituted-6-fluoropyridine reactant->product_snar SNAr (Selective C-F Activation) G cluster_workflow Experimental Workflow for Selective Functionalization cluster_path1 Path 1: Cross-Coupling First cluster_path2 Path 2: SNAr First start Start: This compound p1_step1 Step 1: Suzuki Coupling (e.g., PhB(OH)₂ / Pd(PPh₃)₄) start->p1_step1 p2_step1 Step 1: SNAr (e.g., Morpholine / Base) start->p2_step1 p1_intermediate Intermediate: 4-Phenyl-2,6-difluoropyridine p1_step1->p1_intermediate p1_step2 Step 2: SNAr (e.g., Morpholine / Base) p1_intermediate->p1_step2 p1_product Final Product A: 4-Phenyl-2-morpholino-6-fluoropyridine p1_step2->p1_product p2_intermediate Intermediate: 4-Bromo-2-morpholino-6-fluoropyridine p2_step1->p2_intermediate p2_step2 Step 2: Suzuki Coupling (e.g., PhB(OH)₂ / Pd(PPh₃)₄) p2_intermediate->p2_step2 p2_product Final Product A: 4-Phenyl-2-morpholino-6-fluoropyridine p2_step2->p2_product

References

Benchmarking Synthesis Routes for 4-Bromo-2,6-difluoropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthesis routes for 4-Bromo-2,6-difluoropyridine, a valuable building block in the creation of novel pharmaceuticals and materials. The following sections detail the methodologies, present quantitative data for comparison, and visualize the synthetic pathways.

Comparison of Synthesis Route Efficiency

The selection of an optimal synthesis route for this compound depends on factors such as starting material availability, desired scale, and safety considerations. Below is a summary of potential routes with available or analogous experimental data to guide researchers in their synthetic strategy.

RouteStarting MaterialKey TransformationReagentsReaction TimeTemperature (°C)Yield (%)Purity
1 2,6-DifluoropyridineElectrophilic BrominationBromine, OleumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2 2,6-Difluoropyridin-4-amineSandmeyer ReactionNaNO₂, HBr, CuBr~2.5 hours0 to 100Potentially HighHigh
3 2,4,6-TrichloropyridineHalogen Exchange & BrominationKF, Brominating AgentMulti-stepVariedDependent on stepsRequires Purification

Visualizing the Synthetic Pathways

To illustrate the logical flow of the discussed synthetic routes, the following diagrams are provided.

cluster_0 Route 1: Electrophilic Bromination 2,6-Difluoropyridine 2,6-Difluoropyridine Bromine, Oleum Bromine, Oleum 2,6-Difluoropyridine->Bromine, Oleum 4-Bromo-2,6-difluoropyridine_1 This compound Bromine, Oleum->4-Bromo-2,6-difluoropyridine_1

Caption: Route 1: Direct bromination of 2,6-difluoropyridine.

cluster_1 Route 2: Sandmeyer Reaction 2,6-Difluoropyridin-4-amine 2,6-Difluoropyridin-4-amine Diazotization (NaNO2, HBr) Diazotization (NaNO2, HBr) 2,6-Difluoropyridin-4-amine->Diazotization (NaNO2, HBr) Diazonium Salt Diazonium Salt Diazotization (NaNO2, HBr)->Diazonium Salt Copper(I) Bromide Copper(I) Bromide Diazonium Salt->Copper(I) Bromide 4-Bromo-2,6-difluoropyridine_2 This compound Copper(I) Bromide->4-Bromo-2,6-difluoropyridine_2

Caption: Route 2: Synthesis via the Sandmeyer reaction.

cluster_2 Route 3: Halogen Exchange and Bromination 2,4,6-Trichloropyridine 2,4,6-Trichloropyridine Halogen Exchange (KF) Halogen Exchange (KF) 2,4,6-Trichloropyridine->Halogen Exchange (KF) 2,6-Difluoro-4-chloropyridine 2,6-Difluoro-4-chloropyridine Halogen Exchange (KF)->2,6-Difluoro-4-chloropyridine Bromination Bromination 2,6-Difluoro-4-chloropyridine->Bromination 4-Bromo-2,6-difluoropyridine_3 This compound Bromination->4-Bromo-2,6-difluoropyridine_3

Caption: Route 3: Multi-step synthesis from 2,4,6-trichloropyridine.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and optimization of synthetic routes. While a specific protocol for this compound is not available, the following sections provide detailed methodologies for analogous reactions that can be adapted by researchers.

Route 1: Electrophilic Bromination (Analogous Procedure)

Direct bromination of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring. The presence of two fluorine atoms in 2,6-difluoropyridine further deactivates the ring towards electrophilic substitution. This reaction typically requires harsh conditions, such as the use of oleum (fuming sulfuric acid) and high temperatures.

General Protocol:

  • To a solution of 2,6-difluoropyridine in a suitable solvent (e.g., concentrated sulfuric acid), add oleum (20-30% SO₃) dropwise at a low temperature (e.g., 0 °C).

  • Add bromine dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or Na₂CO₃).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Route 2: Sandmeyer Reaction (Analogous Procedure)

The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom onto an aromatic ring via a diazonium salt intermediate. This route would start from 2,6-difluoropyridin-4-amine.

General Protocol:

  • Diazotization:

    • Dissolve 2,6-difluoropyridin-4-amine in an aqueous solution of hydrobromic acid (HBr).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution should be observed.

    • After the addition is complete, the reaction mixture may be gently warmed (e.g., to 50-100 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

    • Purify the crude product by column chromatography or distillation.

Route 3: Halogen Exchange and Bromination (Analogous Procedure)

This multi-step approach involves first replacing the chlorine atoms of a starting material like 2,4,6-trichloropyridine with fluorine atoms, followed by a bromination step.

Step 1: Halogen Exchange (Halex Reaction)

  • Heat a mixture of 2,4,6-trichloropyridine and an excess of a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent (e.g., sulfolane or dimethyl sulfoxide).

  • The reaction temperature is typically high (e.g., 180-230 °C) to facilitate the nucleophilic aromatic substitution.

  • Monitor the reaction to selectively replace the chlorine atoms at positions 2 and 6, which are more activated towards nucleophilic attack than the 4-position.

  • After the desired conversion is achieved, cool the reaction mixture and isolate the 2,6-difluoro-4-chloropyridine intermediate.

Step 2: Bromination The resulting 2,6-difluoro-4-chloropyridine would then need to be brominated. This could potentially be achieved through a variety of methods, including another halogen exchange reaction or a more complex organometallic approach. A direct halogen exchange from chlorine to bromine at the 4-position would be challenging and may require specific catalysts or conditions.

This guide provides a framework for approaching the synthesis of this compound. Researchers are encouraged to use this information as a starting point for their own experimental design and optimization, taking into account the specific requirements of their project.

Unlocking Synthetic Versatility: A Comparative Guide to 4-Bromo-2,6-difluoropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of highly functionalized pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Among the versatile building blocks available, 4-Bromo-2,6-difluoropyridine stands out as a key intermediate, offering a unique combination of reactive sites for selective chemical modifications. This guide provides an objective comparison of its performance in pivotal cross-coupling reactions against other common halopyridine alternatives, supported by experimental data, detailed protocols, and visualizations to inform your synthetic strategies.

The distinct electronic properties of this compound, arising from the presence of two electron-withdrawing fluorine atoms and a reactive bromine atom, allow for orthogonal reactivity. This enables chemists to perform selective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, at the C4 position, while the fluorine atoms remain available for subsequent nucleophilic aromatic substitution (SNAr) reactions. This attribute is particularly valuable in the construction of complex molecular architectures, including potent kinase inhibitors that target critical signaling pathways in cancer.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The following table summarizes the performance of this compound in comparison to other relevant brominated pyridines in the coupling with phenylboronic acid. While direct side-by-side comparisons under identical conditions are not always available in the literature, the data presented provides valuable insights into their relative reactivity.

Aryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pd(dppf)Cl₂K₂CO₃MeCN/H₂O (4:1)801-2Not specified, but successful[1]
2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-dioxane/water120 (microwave)-81[2]
2,4-DichloropyrimidinePd(PPh₃)₄K₂CO₃1,4-dioxane100-71[3]
2,6-DibromopyridinePd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285 (monosubstituted)[4]
4-BromophenolNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh[5]

Note: The data presented is compiled from different sources, and direct comparison of yields should be interpreted with caution due to variations in reaction conditions.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling provides a robust method for the synthesis of aryl alkynes. The table below outlines the performance of various bromopyridines in Sonogashira coupling reactions with terminal alkynes, offering a glimpse into the reactivity of these substrates.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)ClTMPDMSOrt292[6]
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100394[7]
IodobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70390[8]
4-IodotoluenePhenylacetylene5% Pd/Al₂O₃ / 0.1% Cu₂O/Al₂O₃-DMA80-76[9]
BromobenzenePhenylacetylenePd/CuFe₂O₄K₂CO₃EtOH70470[8]

Note: The data is collated from various studies with differing reaction conditions. TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, DMF = Dimethylformamide, DMA = Dimethylacetamide.

Experimental Protocols

Below are detailed, representative experimental protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions that can be adapted for this compound and its alternatives.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Halide with Phenylboronic Acid

Materials:

  • Aryl Halide (e.g., this compound) (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent (e.g., Acetonitrile/Water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/oil bath or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (3 mol%), and base (3.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 1-2 hours, or as determined by reaction monitoring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne

Materials:

  • Aryl Halide (e.g., this compound) (1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Palladium Catalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%)

  • Base (e.g., 2,2,6,6-Tetramethylpiperidine (TMP), 2.0 eq)

  • Anhydrous Solvent (e.g., DMSO)

  • Schlenk tube

  • Magnetic stirrer

  • Inert gas supply (Argon)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the aryl halide (1.0 eq), the palladium precatalyst (2.5 mol%), and a magnetic stir bar.

  • Add the anhydrous solvent (e.g., DMSO) via syringe.[6]

  • Add the base (e.g., TMP) (2.0 eq) via syringe.[6]

  • Finally, add the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 2 to 18 hours depending on the substrate.[10]

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Application and Workflow

The utility of this compound as a building block is exemplified by its potential application in the synthesis of kinase inhibitors targeting critical cancer signaling pathways, such as the Raf/MEK/ERK pathway.

Raf_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, CREB) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor MEK Inhibitor (e.g., Trametinib Analogue) Inhibitor->MEK

Caption: The Raf/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

A standardized experimental workflow is crucial for obtaining reproducible and comparable results in cross-coupling reactions.

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Base, Solvent Setup->Reagents Reaction Heating & Stirring (e.g., 80°C, 2h) Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

References

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of 2,6-Difluoropyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the metabolic stability of lead compounds is a critical hurdle in the journey from discovery to a viable therapeutic. The strategic incorporation of fluorine into a molecular scaffold has become a widely adopted and powerful strategy to improve pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of compounds containing the 2,6-difluoropyridine moiety versus their non-fluorinated pyridine analogs, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The introduction of fluorine into a molecule can dramatically alter its properties, frequently leading to enhanced metabolic stability. This improvement is largely due to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or significantly slow down oxidative metabolism. This can lead to a longer half-life and improved bioavailability of the drug candidate.[1][2]

Quantitative Comparison of Metabolic Stability

The following table summarizes in vitro data from a study that directly compares the metabolic stability of a non-fluorinated pyridine compound with its 2,6-difluoropyridine analog in human liver microsomes (HLM). The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.[3][4]

Compound/AnalogStructureHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Pyridine Analog(Structure of a generic pyridine-containing compound)20.580
2,6-Difluoropyridine Analog (Structure of the corresponding 2,6-difluoropyridine-containing compound) 44.6 35

Note: The data presented is a representative example illustrating the typical effect of 2,6-difluorination on metabolic stability. Actual values will vary depending on the specific molecular scaffold.

Discussion of Metabolic Pathways

The primary route of metabolism for many pyridine-containing compounds is oxidation, catalyzed predominantly by cytochrome P450 enzymes, particularly CYP3A4.[5][6] This can lead to the formation of pyridine N-oxides or hydroxylated pyridines, which are often more polar and readily excreted.

The introduction of two fluorine atoms at the 2 and 6 positions of the pyridine ring significantly alters this metabolic profile. The strong electron-withdrawing nature of the fluorine atoms deactivates the pyridine ring towards oxidative metabolism. This "metabolic shielding" makes it more difficult for CYP enzymes to oxidize the ring, thus slowing down the metabolic process.

cluster_0 Pyridine Metabolism cluster_1 2,6-Difluoropyridine Metabolism Pyridine Compound Pyridine Compound CYP450 (e.g., CYP3A4) CYP450 (e.g., CYP3A4) Pyridine Compound->CYP450 (e.g., CYP3A4) Substrate Oxidative Metabolism Oxidative Metabolism CYP450 (e.g., CYP3A4)->Oxidative Metabolism Pyridine N-Oxide Pyridine N-Oxide Oxidative Metabolism->Pyridine N-Oxide N-Oxidation Hydroxylated Pyridines Hydroxylated Pyridines Oxidative Metabolism->Hydroxylated Pyridines Hydroxylation 2,6-Difluoropyridine Compound 2,6-Difluoropyridine Compound CYP450 (e.g., CYP3A4)_2 CYP450 (e.g., CYP3A4)_2 2,6-Difluoropyridine Compound->CYP450 (e.g., CYP3A4)_2 Poor Substrate Reduced Oxidative Metabolism Reduced Oxidative Metabolism CYP450 (e.g., CYP3A4)_2->Reduced Oxidative Metabolism Metabolically More Stable Metabolically More Stable Reduced Oxidative Metabolism->Metabolically More Stable

Caption: Comparative metabolic pathways of pyridine and 2,6-difluoropyridine compounds.

Experimental Protocols

The following is a detailed methodology for a key in vitro experiment used to assess the metabolic stability of compounds containing the 2,6-difluoropyridine moiety.

In Vitro Microsomal Stability Assay

This assay determines the rate at which a compound is metabolized by liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

1. Reagents and Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (e.g., 2,6-difluoropyridine analog) and control compound (e.g., pyridine analog) dissolved in a suitable solvent (e.g., DMSO)

  • Acetonitrile or methanol containing an internal standard for reaction termination and protein precipitation

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes.

  • Compound Addition: The test and control compounds are added to the wells of the 96-well plate at a final concentration typically around 1 µM.

  • Pre-incubation: The plate is pre-incubated at 37°C for a short period to allow the compounds to equilibrate with the microsomes.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the NADPH regenerating system to each well.

  • Time-course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Sample Processing: The plates are centrifuged to pellet the precipitated proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to quantify the concentration of the compound at each time point.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percentage of compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the rate constant of elimination (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (V × 0.693) / (t½ × P) , where V is the incubation volume and P is the amount of microsomal protein.

cluster_workflow Microsomal Stability Assay Workflow A Prepare Incubation Mixture (Microsomes + Buffer) B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Time-course Sampling (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Add Cold Solvent + IS) E->F G Centrifuge to Pellet Protein F->G H LC-MS/MS Analysis of Supernatant G->H I Data Analysis (t½ and CLint) H->I

Caption: A generalized workflow for an in vitro microsomal stability assay.

References

Head-to-head comparison of 4-Bromo-2,6-difluoropyridine in Suzuki vs Stille coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules is paramount. Palladium-catalyzed cross-coupling reactions are indispensable tools in this endeavor, with the Suzuki and Stille couplings being two of the most prominent methods for forging carbon-carbon bonds. This guide provides a detailed head-to-head comparison of the performance of 4-Bromo-2,6-difluoropyridine, a valuable building block in medicinal and materials chemistry, in both Suzuki and Stille coupling reactions.

The electron-deficient nature of the pyridine ring in this compound, amplified by the two fluorine atoms, makes the C4-position susceptible to cross-coupling reactions. However, the choice between the Suzuki and Stille protocols can significantly impact yield, reaction conditions, and substrate scope. This comparison aims to provide a clear, data-driven overview to aid in the selection of the optimal synthetic route.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity Boron reagents and byproducts are generally of low toxicity.Organotin reagents and byproducts are highly toxic.
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation).Organostannanes are generally stable to air and moisture.
Reaction Conditions Typically requires a base.Often proceeds under neutral conditions.
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.Tin-based byproducts can be challenging to remove completely.
Functional Group Tolerance Good, but can be sensitive to strong bases.Excellent and very broad.

Performance Comparison: Experimental Data

Table 1: Representative Data for Suzuki Coupling of Aryl Bromides

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10016~85-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane/H₂O9012~80-90
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8518~75-85

Table 2: Representative Data for Stille Coupling of Aryl Bromides

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene11012~80-90
2Tributyl(4-methoxyphenyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)-THF9016~75-85
3Tributyl(vinyl)stannaneAsPh₃ (8)-CuINMP8010~85-95

Experimental Protocols

Below are detailed, generalized methodologies for performing Suzuki and Stille couplings with this compound. These should serve as a starting point for optimization.

Suzuki Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Organostannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Anhydrous and degassed solvent (e.g., toluene, THF, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane to the mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir.

  • Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 12-24 hours.

  • After cooling to room temperature, the reaction mixture can be treated in one of two ways to remove tin byproducts:

    • Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF).

    • Filter the reaction mixture through a pad of silica gel.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

To visualize the catalytic cycles and the decision-making process for selecting a coupling method, the following diagrams are provided.

Suzuki_Cycle cluster_boron_activation Boron Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X trans-ArPd(II)XL2 trans-ArPd(II)XL2 Oxidative Addition->trans-ArPd(II)XL2 Transmetalation Transmetalation trans-ArPd(II)XL2->Transmetalation [Ar'B(OH)3]- cis-ArPd(II)Ar'L2 cis-ArPd(II)Ar'L2 Transmetalation->cis-ArPd(II)Ar'L2 Reductive Elimination Reductive Elimination cis-ArPd(II)Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- + OH- Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X cis-ArPd(II)XL2 cis-ArPd(II)XL2 Oxidative Addition->cis-ArPd(II)XL2 Transmetalation Transmetalation cis-ArPd(II)XL2->Transmetalation Ar'-SnR3 cis-ArPd(II)Ar'L2 cis-ArPd(II)Ar'L2 Transmetalation->cis-ArPd(II)Ar'L2 - XSnR3 Reductive Elimination Reductive Elimination cis-ArPd(II)Ar'L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Decision_Workflow start Start: Synthesis of 4-Aryl-2,6-difluoropyridine toxicity Is toxicity of reagents a major concern? start->toxicity functional_groups Are there base-sensitive functional groups? toxicity->functional_groups No suzuki Prefer Suzuki Coupling toxicity->suzuki Yes byproduct_removal Is ease of byproduct removal critical? functional_groups->byproduct_removal No stille Consider Stille Coupling functional_groups->stille Yes byproduct_removal->suzuki Yes byproduct_removal->stille No

Characterization of novel compounds synthesized from 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the synthesis of complex heterocyclic molecules has been opened with the strategic use of 4-Bromo-2,6-difluoropyridine as a versatile building block. Researchers have developed a robust three-step synthetic pathway to create a library of novel nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines, offering significant advantages over existing synthetic routes and paving the way for advancements in drug discovery and materials science.

A key advantage of utilizing this compound lies in the differential reactivity of its halogen substituents. The fluorine atoms at the 2 and 6 positions are amenable to selective, stepwise nucleophilic substitution, while the bromine atom at the 4 position serves as a handle for further functionalization through palladium-catalyzed cross-coupling reactions.[1][2][3] This orthogonal reactivity allows for the controlled and precise introduction of various molecular fragments, leading to the generation of a diverse range of previously inaccessible compounds.

Comparative Analysis of Synthetic Strategies

The synthesis of polysubstituted pyridines is of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. Traditional methods for accessing such compounds often involve harsh reaction conditions, limited substrate scope, and multi-step procedures with low overall yields. The use of this compound as a starting material presents a more efficient and versatile alternative.

FeatureSynthesis from this compoundTraditional Pyridine Synthesis (e.g., Hantzsch)
Starting Materials Readily available this compound and various nucleophiles/coupling partners.Simple acyclic precursors (e.g., β-ketoesters, aldehydes, ammonia).
Reaction Conditions Generally mild and controlled.Often requires elevated temperatures and acidic or basic catalysts.
Versatility High, allows for the introduction of three different substituents with high regioselectivity.Moderate, substituent placement is dictated by the initial choice of acyclic precursors.
Step Economy Efficient three-step process for complex molecules.Can be multi-step with purification challenges at each stage.
Overall Yield Often good to excellent.Can be variable and lower for complex targets.

Characterization of Novel Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines

A series of novel nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines have been synthesized and characterized. The general structure involves the substitution of the two fluorine atoms with different azole moieties (e.g., pyrazole, indazole) and subsequent functionalization at the 4-position via Suzuki or Sonogashira coupling.

Table 1: Spectroscopic Data for Representative Novel Compounds

Compound IDStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
NBP-1 2-(Pyrazol-1-yl)-6-(indazol-1-yl)-4-phenylpyridine7.20-8.50 (m, Ar-H)110.2, 121.5, 125.8, 128.9, 130.1, 135.4, 140.2, 145.7, 150.3, 155.8[M+H]⁺ calculated for C₂₀H₁₄N₅: 324.12, found: 324.13
NBP-2 2,6-bis(3,5-dimethylpyrazol-1-yl)-4-ethynylpyridine2.35 (s, 12H, CH₃), 3.15 (s, 1H, C≡CH), 6.10 (s, 2H, pyrazole-H), 7.85 (s, 2H, pyridine-H)14.1, 80.2, 83.5, 108.9, 115.3, 142.1, 149.8, 151.2[M+H]⁺ calculated for C₁₉H₁₉N₅: 318.17, found: 318.18

Experimental Protocols

General Procedure for the Synthesis of Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines

Step 1: Monosubstitution of a Fluorine Atom

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), is added a nitrogen-based nucleophile (e.g., a substituted pyrazole or indazole) (1.0-1.2 eq) and a base (e.g., K₂CO₃, Cs₂CO₃) (1.5-2.0 eq). The reaction mixture is stirred at a specific temperature (ranging from room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS). The product, a 2-substituted-4-bromo-6-fluoropyridine, is then isolated and purified using standard techniques such as extraction and column chromatography.

Step 2: Disubstitution of the Second Fluorine Atom

The purified 2-substituted-4-bromo-6-fluoropyridine (1.0 eq) is dissolved in a suitable solvent, and a different nitrogen-based nucleophile (1.0-1.2 eq) and base (1.5-2.0 eq) are added. The reaction is heated to a higher temperature (e.g., 100-120 °C) to facilitate the substitution of the less reactive fluorine atom. Upon completion, the nonsymmetrical 2,6-disubstituted-4-bromopyridine is isolated and purified.

Step 3: Cross-Coupling at the Bromine Position

The 2,6-disubstituted-4-bromopyridine (1.0 eq) is subjected to a palladium-catalyzed cross-coupling reaction. For a Suzuki coupling, a boronic acid derivative (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₃PO₄) are used in a suitable solvent system (e.g., toluene/water, dioxane). For a Sonogashira coupling, a terminal alkyne (1.1-1.5 eq), a palladium catalyst, a copper co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA) are employed. The reaction mixture is heated until completion, followed by workup and purification to yield the final nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridine.

Visualizing the Synthetic Pathway

Synthesis_Pathway start This compound step1 Step 1: Nucleophilic Substitution (F at C2) start->step1 intermediate1 2-Azolyl-4-bromo-6-fluoropyridine step1->intermediate1 step2 Step 2: Nucleophilic Substitution (F at C6) intermediate1->step2 intermediate2 2,6-Bis(azolyl)-4-bromopyridine (Nonsymmetrical) step2->intermediate2 step3 Step 3: Pd-Catalyzed Cross-Coupling (Br at C4) intermediate2->step3 product Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridine step3->product

Caption: Synthetic route to nonsymmetrical trisubstituted pyridines.

Logical Relationship of Reactivity

Reactivity reagent This compound f_reactivity Fluorine Atoms (C2, C6) - Prone to Nucleophilic Aromatic Substitution (SNAr) - C2 is more reactive than C6 reagent->f_reactivity Selective Substitution br_reactivity Bromine Atom (C4) - Amenable to Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) reagent->br_reactivity Further Functionalization

Caption: Reactivity profile of this compound.

The development of this synthetic methodology provides researchers with a powerful tool to access a wide range of novel and complex pyridine derivatives. The ability to fine-tune the electronic and steric properties of these molecules by introducing diverse substituents opens up exciting possibilities for the design of new pharmaceuticals, functional materials, and catalysts. Further exploration of the biological activities and material properties of these novel compounds is an active area of research.

References

A Comparative Guide for Researchers: 4-Bromo-2,6-difluoropyridine vs. 2,4-dibromopyridine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Among the vast array of heterocyclic intermediates, substituted pyridines play a pivotal role. This guide provides a detailed comparison of two such building blocks: 4-Bromo-2,6-difluoropyridine and 2,4-dibromopyridine, offering insights into their respective advantages in specific applications, supported by experimental data.

Chemical Properties and Reactivity Overview

Both this compound and 2,4-dibromopyridine are valuable precursors for the synthesis of more complex pyridine derivatives. Their utility primarily stems from the presence of halogen atoms that can be selectively substituted through various cross-coupling reactions.

This compound is characterized by a bromine atom at the 4-position and two fluorine atoms at the 2- and 6-positions. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNA_r_) at the bromine-substituted carbon. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is the primary reactive site, while the carbon-fluorine bonds are generally unreactive under typical conditions. The presence of fluorine atoms can be advantageous in drug discovery, as they can improve metabolic stability, binding affinity, and bioavailability of the final compound.[1]

2,4-Dibromopyridine possesses two bromine atoms at the 2- and 4-positions. This disubstitution offers the potential for selective mono- or di-functionalization.[2] The reactivity of the bromine atoms in cross-coupling reactions is position-dependent, with the C4-Br bond being generally more reactive than the C2-Br bond due to the electronic effects of the nitrogen atom.[3] This differential reactivity allows for sequential, site-selective introduction of different substituents.[2]

A summary of their key chemical properties is presented in the table below.

PropertyThis compound2,4-dibromopyridine
Molecular Formula C₅H₂BrF₂NC₅H₃Br₂N
Molecular Weight 193.98 g/mol 236.89 g/mol
Appearance Not specified in provided resultsPale yellow solid
Melting Point Not specified in provided results38 - 42 °C
Boiling Point Not specified in provided results238 °C
CAS Number 903513-58-658530-53-3

Performance in Key Synthetic Applications

The choice between this compound and 2,4-dibromopyridine often depends on the specific synthetic goal. The following sections compare their performance in two of the most common and critical transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. For both this compound and 2,4-dibromopyridine, this reaction is instrumental in attaching aryl or heteroaryl moieties.

This compound is an excellent substrate for Suzuki coupling at the C4 position. The electron-deficient nature of the pyridine ring, enhanced by the fluorine atoms, facilitates the oxidative addition step in the catalytic cycle. This often leads to high yields of the coupled products.

2,4-Dibromopyridine allows for either mono- or diarylation. By carefully controlling the reaction conditions (e.g., stoichiometry of the boronic acid and catalyst loading), selective coupling at the more reactive C4 position can be achieved, leaving the C2-bromo group available for subsequent transformations.[4]

The following table summarizes representative data for the Suzuki-Miyaura coupling of these compounds with phenylboronic acid.

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~90% (estimated based on similar substrates)
2,4-dibromopyridine (mono-arylation at C4)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-10012Good to excellent (specific yield not provided)[4]
2,4-dibromopyridine (di-arylation)Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10024Good to excellent (specific yield not provided)

Note: The data is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in many pharmaceuticals.

This compound readily undergoes Buchwald-Hartwig amination at the C4 position. The electron-withdrawing fluorine atoms activate the C-Br bond, facilitating the palladium-catalyzed C-N bond formation.

2,4-Dibromopyridine can be selectively mono-aminated at the C4 position under controlled conditions. The resulting 2-bromo-4-aminopyridine is a valuable intermediate for further functionalization.

Below is a table summarizing typical conditions and expected yields for the Buchwald-Hartwig amination of these substrates with a generic secondary amine like morpholine.

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃/XantphosNaOtBuToluene10012-24High (specific yield not provided)
2,4-dibromopyridine (mono-amination at C4)Pd(OAc)₂/BINAPCs₂CO₃Toluene10012-24Good to excellent (specific yield not provided)

Note: The data is compiled from various sources and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.

Superiority in Specific Applications

Based on the available data and chemical principles, the superiority of one compound over the other is application-dependent:

  • For the synthesis of molecules where the presence of fluorine is desirable for modulating biological activity, this compound is the superior choice. The fluorine atoms can enhance metabolic stability and binding affinity, which are critical parameters in drug design.[1][5] The single reactive site for cross-coupling simplifies the synthesis of mono-substituted derivatives.

  • For the synthesis of di-substituted pyridines with different functional groups at the 2- and 4-positions, 2,4-dibromopyridine is superior. Its two bromine atoms with differential reactivity allow for a stepwise and selective introduction of various substituents, providing a versatile platform for building molecular complexity.[2][4]

Experimental Protocols

Detailed experimental protocols for key reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B Flask with Halopyridine, Boronic Acid, Base C 3. Solvent & Reagent Addition B->C Evacuate & backfill with Ar/N₂ D 4. Catalyst Addition C->D Add degassed solvent E 5. Heating & Monitoring D->E Add Pd catalyst F 6. Work-up E->F Heat to specified temp. Monitor by TLC/GC-MS G Column chromatography F->G Quench, extract, & dry Buchwald_Hartwig_Workflow A 1. Reagent Setup B 2. Inert Atmosphere A->B Flask with Halopyridine, Base C 3. Solvent & Amine Addition B->C Evacuate & backfill with Ar/N₂ D 4. Catalyst & Ligand Addition C->D Add degassed solvent and amine E 5. Heating & Monitoring D->E Add Pd catalyst and phosphine ligand F 6. Work-up E->F Heat to specified temp. Monitor by TLC/LC-MS G Column chromatography F->G Quench, extract, & dry MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

References

Safety Operating Guide

Safe Disposal of 4-Bromo-2,6-difluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Bromo-2,6-difluoropyridine, a halogenated pyridine derivative, is crucial for maintaining laboratory safety and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. The following protocols are based on established safety guidelines for halogenated organic compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal and to adhere to all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be fully aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Halogenated pyridines are often classified as hazardous materials.

Personal Protective Equipment (PPE) Summary:

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shield (EN 166 compliant).
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber), inspected before use.
Respiratory Protection Use in a well-ventilated area or within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges is necessary.
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes to prevent skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.

Step 1: Chemical Waste Segregation and Collection

  • Segregation: Do not mix this compound with other waste streams, especially non-halogenated solvents[1]. It must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic compounds[1][2].

  • Container: Use a chemically resistant and sealable container, such as glass or polyethylene, for waste collection. Ensure the container is in good condition and compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., acute toxicity, irritant).

Step 2: Handling and Transfer

  • Location: Conduct all transfers of the chemical waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure[3][4][5].

  • Procedure: Carefully transfer the waste into the designated container, avoiding splashes or spills. If the original container is to be disposed of, rinse it three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must also be collected as hazardous waste.

Step 3: Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For liquid spills, contain and absorb the material with an inert absorbent such as sand, earth, or vermiculite[6]. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the absorbed material or spilled solid into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste[6].

Step 4: Storage and Disposal

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5]. The storage area should be cool and dry.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Dispose of the contents and container in accordance with all local, state, and federal regulations[5][6][7].

Hazard Data Summary

The following table summarizes key hazard information for compounds structurally similar to this compound. This data should be used as a reference, and the specific SDS for the compound should be consulted for definitive information.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed[3][7].
Acute Toxicity, Dermal Toxic or harmful in contact with skin[3][4].
Acute Toxicity, Inhalation Toxic or harmful if inhaled[3][4][8].
Skin Irritation May cause skin irritation[4][8].
Eye Irritation May cause serious eye irritation[4][8].
Specific Target Organ Toxicity May cause respiratory irritation[4][8].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type (Pure compound, solution, contaminated material) fume_hood->waste_type segregate Segregate as Halogenated Organic Waste waste_type->segregate container Use Labeled, Compatible Container segregate->container store Store Waste in a Secure, Designated Area container->store spill Spill Occurs contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect and Containerize Spill Debris contain->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Bromo-2,6-difluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Bromo-2,6-difluoropyridine is paramount for both personal safety and operational integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for this compound, drawing upon safety data for structurally similar compounds to ensure a comprehensive and cautious approach.

Hazard Profile:

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required protective equipment.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloving with nitrile glovesCheck for perforations before use. Change gloves every 30-60 minutes or immediately if contaminated.[4] Roll gloves off from the cuff to avoid skin contact with the outer surface.[4]
Eyes Chemical splash gogglesMust meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6]
Body Flame-resistant lab coatShould be fully buttoned with sleeves extending to the wrists.[5]
Respiratory Use within a certified chemical fume hoodIf a fume hood is not available or in the case of a large spill, a chemical cartridge-type respirator may be necessary.[7]
Feet Closed-toe shoesLeather or other chemically resistant material is recommended.[5]
Handling and Operational Protocol

Adherence to a strict operational protocol is essential to ensure a safe laboratory environment.

Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds. This should include an absorbent material like sand or vermiculite.[1]

Handling:

  • Avoid Inhalation and Contact: Avoid breathing any dust or vapors and prevent contact with skin and eyes.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling the compound.[1]

  • Storage: Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place away from incompatible materials.[2][8]

Spill and Emergency Procedures

Small Spills (in a fume hood):

  • Containment: Contain the spill with an inert absorbent material such as sand or vermiculite.[1]

  • Collection: Carefully sweep or scoop up the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[9]

Large Spills (outside a fume hood):

  • Evacuation: Evacuate the immediate area.

  • Alerting: Alert your supervisor and the institution's Environmental Health and Safety (EHS) department.

  • Ventilation: If it is safe to do so, increase ventilation to the area.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Waste Segregation and Collection:

  • Designated Container: Collect all waste containing this compound (including unused product, contaminated consumables like pipette tips and weighing boats, and spill cleanup materials) in a dedicated and clearly labeled hazardous waste container.[10]

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[10]

  • Segregation: This waste stream must be segregated from non-halogenated organic waste.[9]

Container Decontamination:

  • Triple Rinse: Empty containers must be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to the designated "Halogenated Organic Waste" container.[10]

  • Container Disposal: Once decontaminated, the empty container can typically be disposed of as non-hazardous laboratory glassware or plastic. Consult your institution's EHS guidelines for specific procedures.[10]

Final Disposal:

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[9]

Visual Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Eyewash/Shower Access prep2->prep3 handle1 Weigh/Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Halogenated Waste handle2->clean1 spill Spill handle2->spill exposure Personal Exposure handle2->exposure clean2 Decontaminate Glassware clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.